2-Bromo-5-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKBDSNZFSSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370806 | |
| Record name | 2-Bromo-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25252-00-0 | |
| Record name | 2-Bromo-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodobenzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid group and two different halogen atoms (bromine and iodine) on the benzene ring, allows for selective and sequential chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[1][2] The distinct reactivity of the bromo and iodo substituents enables orthogonal synthetic strategies, providing chemists with a powerful tool for constructing intricate molecular architectures.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on data and methodologies relevant to research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of the data, such as the boiling point and pKa, are predicted values and should be considered as estimates.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrIO₂ | [3] |
| Molecular Weight | 326.91 g/mol | |
| Appearance | White to light yellow or beige crystalline solid/powder | [4] |
| Melting Point | 171-175 °C | |
| Boiling Point (Predicted) | 371.2 ± 32.0 °C | [5] |
| Density (Predicted) | 2.331 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 2.50 ± 0.10 | [5] |
| Solubility | Low solubility in water. Slightly soluble in acetone, DMSO, and methanol. | [5] |
| CAS Number | 25252-00-0 |
Synthesis and Reactivity
This compound is primarily synthesized through electrophilic halogenation of a substituted benzoic acid precursor. A common synthetic route involves the diazotization of an amino-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt.
Experimental Protocol: Synthesis via Diazotization of 5-Amino-2-bromobenzoic Acid
A general method for the synthesis of this compound involves the following steps[6]:
-
Diazotization: 5-Amino-2-bromobenzoic acid is dissolved in a mixture of an inorganic acid (e.g., hydrochloric acid), an organic solvent, and water. The solution is cooled, and an aqueous solution of a nitrite salt (e.g., sodium nitrite) is added dropwise to form the corresponding diazonium salt.
-
Iodination: An aqueous solution of an iodinating agent (e.g., potassium iodide) is then added dropwise to the diazonium salt solution, leading to the substitution of the diazonium group with iodine.
-
Quenching and Isolation: The reaction is quenched by the addition of an aqueous solution of sodium bisulfite. The resulting solid, this compound, is then collected by filtration, washed, and dried.
The reactivity of this compound is characterized by the differential reactivity of its three functional groups: the carboxylic acid, the bromine atom, and the iodine atom. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for selective functionalization at the 5-position while leaving the bromine at the 2-position available for subsequent transformations.[1][2]
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.[7][8] Its ability to serve as a scaffold for the introduction of diverse chemical moieties makes it a valuable tool in structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.[1]
Logical Workflow: Role in Pharmaceutical Intermediate Synthesis
The following diagram illustrates the logical workflow of utilizing this compound in the synthesis of pharmaceutical intermediates.
Caption: Logical workflow for the sequential functionalization of this compound.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of selective chemical transformations, making it an important intermediate in the development of new pharmaceuticals and functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 25252-00-0 [m.chemicalbook.com]
- 6. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodobenzoic acid is a versatile halogenated benzoic acid derivative that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring both bromine and iodine substituents, allows for selective and orthogonal functionalization, making it an invaluable tool in the design and synthesis of complex molecules, particularly in the fields of pharmaceutical intermediates, novel materials, and agrochemicals.[1][2] The distinct reactivities of the carbon-bromine and carbon-iodine bonds enable chemists to perform a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, with high regioselectivity.[2] This guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies:
-
Sandmeyer-type Reaction: This classic approach involves the diazotization of an amino-substituted benzoic acid precursor, followed by the introduction of an iodide. This is the most commonly cited and well-established method.
-
Electrophilic Halogenation: This strategy entails the direct halogenation of a substituted benzoic acid. This can involve either the bromination of an iodo-substituted precursor or the iodination of a bromo-substituted precursor.
Method 1: Synthesis via Diazotization of 5-Amino-2-bromobenzoic Acid
This method is a robust and widely used approach for the preparation of this compound. It proceeds via a two-step, one-pot Sandmeyer-type reaction involving the diazotization of 5-amino-2-bromobenzoic acid, followed by an iodide substitution.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via diazotization.
Experimental Protocol
The following protocol is a representative procedure based on established methods.[3][4]
-
Preparation of the Amine Salt Solution: In a reaction vessel, a mixture of 5-amino-2-bromobenzoic acid, an inorganic acid (such as hydrochloric or sulfuric acid), an organic solvent, and water is prepared. The mixture is cooled to a temperature between -20°C and 10°C.[3]
-
Diazotization: An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled amine salt solution while maintaining the low temperature. The reaction is typically stirred for 1 to 2 hours to ensure the complete formation of the diazonium salt.[3]
-
Iodination: An aqueous solution of an iodinating agent, such as potassium iodide (KI), is then added dropwise to the diazonium salt solution.[3][4] The temperature is maintained between 0°C and 20°C during the addition, which typically takes 1 to 3 hours. The reaction is allowed to proceed for an additional 1 to 3 hours.[3]
-
Quenching and Isolation: Upon completion of the iodination reaction, an aqueous solution of sodium bisulfite (NaHSO₃) is added to quench any unreacted iodine.[3] The resulting precipitate, crude this compound, is then collected by filtration, washed with water, and dried.
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | 5-Amino-2-bromobenzoic acid | [3] |
| Reagents | Sodium nitrite, Potassium iodide, Inorganic acid | [3][4] |
| Diazotization Temp. | -20 to 10°C | [3] |
| Diazotization Time | 1 - 2 hours | [3] |
| Iodination Temp. | 0 to 20°C | [3] |
| Iodination Time | 1 - 3 hours (addition), 1 - 3 hours (reaction) | [3] |
| Quenching Agent | Aqueous sodium bisulfite | [3] |
Method 2: Synthesis via Electrophilic Bromination of 2-Iodobenzoic Acid
An alternative route to this compound involves the direct bromination of 2-iodobenzoic acid. This method leverages the principles of electrophilic aromatic substitution, where the existing substituents on the benzene ring direct the incoming bromine atom.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Experimental Protocol
This protocol is based on general procedures for the bromination of deactivated aromatic compounds.[4][5]
-
Reaction Setup: 2-Iodobenzoic acid is dissolved in an organic solvent (e.g., dichloromethane, chloroform) in a reaction vessel. Concentrated sulfuric acid is then added.[5]
-
Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution.[5] The reaction temperature is controlled, typically ranging from -10°C to 80°C, and the mixture is stirred for 1 to 24 hours until the starting material is consumed.[5]
-
Workup and Isolation: The reaction mixture is quenched by pouring it into ice water. The organic solvent is removed, and the crude product is collected by filtration. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.[5]
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Material | 2-Iodobenzoic acid | [4][5] |
| Reagents | N-bromosuccinimide (NBS), Sulfuric acid | [5] |
| Solvent | Dichloromethane, Chloroform, etc. | [5] |
| Reaction Temp. | -10 to 80°C | [5] |
| Reaction Time | 1 - 24 hours | [5] |
| Purification | Recrystallization (e.g., from ethanol) | [5] |
Summary and Applications
Both the diazotization and electrophilic bromination methods provide viable pathways to this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The resulting this compound is a valuable intermediate for the synthesis of a wide range of more complex molecules. Its ester derivatives, for example, are utilized in Suzuki-Miyaura reactions to create para-terphenyl derivatives, which are of interest in the development of conjugated polymers and organic light-emitting diodes (OLEDs).[4] In pharmaceutical research, the ability to selectively functionalize the bromine and iodine positions is critical for exploring structure-activity relationships and developing novel drug candidates.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 4. 5-Bromo-2-iodobenzoic acid | 21740-00-1 | Benchchem [benchchem.com]
- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
In-Depth Technical Guide to 2-Bromo-5-iodobenzoic Acid (CAS: 25252-00-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodobenzoic acid, with the CAS number 25252-00-0, is a halogenated aromatic carboxylic acid. This compound serves as a crucial and versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] Its unique trifunctional nature, featuring a carboxylic acid group, a bromine atom, and an iodine atom on the same aromatic ring, allows for a wide range of chemical transformations. The differential reactivity of the bromine and iodine substituents enables selective and sequential reactions, making it an invaluable intermediate in the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, spectral data, and applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 25252-00-0 | [4] |
| Molecular Formula | C₇H₄BrIO₂ | [3] |
| Molecular Weight | 326.91 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 171-175 °C | |
| Solubility | Low solubility in water. | [3] |
| SMILES | O=C(O)C1=CC(I)=CC=C1Br | [4] |
| InChI | 1S/C7H4BrIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound. The first involves a Sandmeyer-type reaction starting from an amino-substituted precursor, while the second utilizes the direct iodination of a brominated benzoic acid derivative.
Experimental Protocol: Synthesis via Sandmeyer-type Reaction
This method starts with 5-amino-2-bromobenzoic acid and proceeds through a diazotization reaction followed by iodination.[5]
Step 1: Diazotization of 5-amino-2-bromobenzoic acid
-
In a reaction vessel, suspend 5-amino-2-bromobenzoic acid in a mixture of an inorganic acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The temperature should be strictly maintained below 5 °C to ensure the stability of the diazonium salt.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Iodination
-
In a separate vessel, dissolve potassium iodide (KI) in water.
-
Slowly add the aqueous solution of potassium iodide to the freshly prepared diazonium salt solution.
-
Nitrogen gas will evolve as the diazonium group is replaced by iodine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
To remove any unreacted starting material and byproducts, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Dry the purified this compound under vacuum.
Experimental Protocol: Synthesis via Iodination of 2-Bromobenzoic Acid
This method involves the direct iodination of 2-bromobenzoic acid using N-iodosuccinimide (NIS) as the iodinating agent.
-
Dissolve 2-bromobenzoic acid in a suitable solvent, such as a mixture of sulfuric acid and an organic solvent like dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) portion-wise to the solution while maintaining the temperature between -5 °C and 10 °C.
-
Stir the reaction mixture for 3 to 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid, bromine, and iodine substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the positions of the halogen substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and various C-C aromatic stretches in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (326.91 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Applications in Research and Development
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules.[1][2] Its utility stems from the ability to selectively functionalize the bromine and iodine positions, often through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]
Role in the Synthesis of Potential Antibacterial Agents
Derivatives of benzoic acid are known to possess antimicrobial properties. This compound can be used as a scaffold to synthesize novel compounds with potential antibacterial activity. For instance, the carboxylic acid can be converted to an amide, and the halogenated positions can be functionalized to create a library of compounds for screening against various bacterial strains.
Application in the Development of Anti-Sickling Agents
Research has shown that certain benzoic acid derivatives can act as anti-sickling agents for the treatment of sickle cell disease.[11] The structural framework of this compound provides a template for the design and synthesis of new potential therapeutic agents that can modulate the polymerization of hemoglobin S.
Visualizing Synthetic Utility
The following diagrams illustrate the synthetic versatility of this compound as a key building block in the development of more complex molecules.
Caption: Synthetic pathways from this compound.
Caption: Workflow for drug discovery using the core scaffold.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structural features allow for the strategic and selective introduction of various functional groups, making it an essential intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. The synthetic routes and applications outlined in this guide highlight its importance for scientists and researchers working towards the discovery of new therapeutic agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 6. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 8. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 9. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 25252-00-0|this compound|BLD Pharm [bldpharm.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Bromo-5-iodobenzoic Acid: A Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Bromo-5-iodobenzoic acid. This dihalogenated benzoic acid derivative is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern allows for selective functionalization, making it a key intermediate in the development of novel compounds.
Core Molecular and Physical Properties
This compound is a white to off-white crystalline solid with the chemical formula C₇H₄BrIO₂.[1] It is sparingly soluble in water but shows solubility in organic solvents like acetone, DMSO, and methanol.[2] The strategic placement of a bromine atom at the 2-position and an iodine atom at the 5-position relative to the carboxylic acid group provides distinct reactive sites for various chemical transformations.
Key Identifiers and Physical Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 25252-00-0 | |
| Molecular Formula | C₇H₄BrIO₂ | [4] |
| Molecular Weight | 326.91 g/mol | |
| Melting Point | 171-175 °C | |
| Appearance | Solid | |
| SMILES String | OC(=O)c1cc(I)ccc1Br | |
| InChI Key | QPKKBDSNZFSSOD-UHFFFAOYSA-N |
Spectroscopic Data (Comparative Analysis)
¹H NMR Spectral Data (Comparative)
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| 2-Bromobenzoic acid | MeOD | 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H) |
| 2-Iodobenzoic acid | - | Data not readily available in cited sources |
| 5-Bromo-2-iodobenzoic acid | - | ¹H NMR spectrum is available from commercial suppliers but not detailed in the search results.[5] |
¹³C NMR Spectral Data (Comparative)
| Compound | Solvent | Chemical Shift (ppm) |
| 2-Bromobenzoic acid | MeOD | 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0 |
| 2-Iodobenzoic acid | - | ¹³C NMR spectrum is available from commercial suppliers but not detailed in the search results.[6] |
IR and Mass Spectrometry Data (Anticipated)
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-O stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations will also be present.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 326 and 328, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially the halogen atoms.
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are reported in the patent literature.
Method 1: From 5-Amino-2-bromobenzoic Acid [7]
This method involves a Sandmeyer-type reaction sequence.
-
Diazotization: 5-Amino-2-bromobenzoic acid is mixed with an inorganic acid (e.g., hydrochloric acid) in an aqueous organic solvent mixture and cooled. A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt. The reaction temperature is typically maintained between -20 °C and 10 °C.
-
Iodination: An aqueous solution of an iodinating agent, such as potassium iodide, is then added dropwise to the diazonium salt solution. This results in the substitution of the diazonium group with iodine, releasing nitrogen gas.
-
Quenching and Isolation: After the iodination is complete, the reaction is quenched by the addition of an aqueous solution of sodium bisulfite. The product, this compound, precipitates from the solution and can be isolated by filtration.
Method 2: From o-Bromobenzoic Acid [2]
This method involves the direct iodination of o-bromobenzoic acid.
-
Reaction Setup: o-Bromobenzoic acid is dissolved in a suitable solvent, such as a mineral acid (e.g., sulfuric or hydrochloric acid).
-
Iodination: An iodinating reagent, such as N-iodosuccinimide (NIS), is added to the solution. The reaction is typically carried out at a temperature ranging from -5 °C to 50 °C for a period of 3 to 12 hours.
-
Workup and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.
Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for selective cross-coupling reactions, making it a highly versatile building block.[8][9] The C-I bond is more reactive and will typically undergo coupling reactions under conditions where the C-Br bond remains intact.
Representative Protocol for Suzuki-Miyaura Coupling (at the Iodine Position)
This protocol is adapted from procedures for similar aryl iodides.[10]
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Representative Protocol for Sonogashira Coupling (at the Iodine Position)
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[1]
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent Addition: Add a suitable degassed solvent such as THF or DMF.
-
Reaction Execution: The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is then dissolved in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Biological and Pharmaceutical Relevance
While this compound itself is primarily a synthetic intermediate, its derivatives have applications in medicinal chemistry and drug discovery.[8] The ability to introduce diverse functionalities through cross-coupling reactions allows for the synthesis of libraries of compounds for screening against various biological targets.
Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] The incorporation of halogens, such as bromine and iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, bromophenols found in marine algae have demonstrated antioxidant, anticancer, and antimicrobial activities.[12] The specific biological signaling pathways targeted by derivatives of this compound would be dependent on the nature of the substituents introduced through chemical synthesis.
Visualizations
Caption: Key properties and reactivity of this compound.
Caption: A general experimental workflow for the synthesis and functionalization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 7. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Bromo-5-iodobenzoic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes the known qualitative and quantitative solubility of this compound, presents a detailed experimental protocol for its solubility determination, and visualizes key experimental workflows and the influential factors governing its solubility.
Core Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not extensively available in publicly accessible literature. The following tables present the available qualitative information and contextual quantitative data for the parent compound, benzoic acid, to provide a comparative reference.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Profile |
| Water | Low solubility[1] |
| Acetone | Slightly soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] |
| Methanol | Slightly soluble[1] |
Table 2: Quantitative Solubility of Benzoic Acid in Various Solvents at 25°C (for comparative purposes)
| Solvent | Molar Solubility (mol/L) | Gram Solubility ( g/100 mL) |
| Water | 0.028 | 0.34 |
| Methanol | 2.37 | 28.94 |
| Ethanol | 1.93 | 23.57 |
| Acetone | 2.87 | 35.05 |
| Acetonitrile | 1.15 | 14.04 |
| Ethyl Acetate | 1.48 | 18.07 |
| Toluene | 0.28 | 3.42 |
| Heptane | 0.01 | 0.12 |
Note: Data for benzoic acid is compiled from various sources and is intended to provide a general indication of solubility in different solvent classes. The actual solubility of this compound will differ due to the influence of the bromo and iodo substituents.
Experimental Protocols for Solubility Determination
A robust and widely accepted method for determining the thermodynamic (equilibrium) solubility of a solid compound like this compound is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and subsequently measuring the concentration of the dissolved solute.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., ethanol, DMSO, water) of analytical grade
-
Calibrated analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established. A typical duration is 24 to 48 hours. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle for a short period within the temperature-controlled environment.
-
To separate the solid phase from the liquid phase, centrifuge the sample at a high speed. This will pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To prevent precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette tip to the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used (UV-Vis or HPLC).
-
-
Concentration Analysis:
-
Using UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
-
Using HPLC:
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector settings) for the quantification of this compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve based on peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the solubility determination process and the factors influencing it.
References
Spectroscopic Profile of 2-Bromo-5-iodobenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Bromo-5-iodobenzoic acid (CAS No. 25252-00-0). Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related compounds, including 2-bromobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-6 |
| ~ 7.8 - 8.0 | Doublet of Doublets (dd) | 1H | H-4 |
| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-3 |
| > 10 | Broad Singlet | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 - 168 | -COOH |
| ~ 142 - 144 | C-5 |
| ~ 138 - 140 | C-4 |
| ~ 133 - 135 | C-6 |
| ~ 131 - 133 | C-1 |
| ~ 125 - 127 | C-3 |
| ~ 120 - 122 | C-2 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1610 | Medium | C=C stretch (Aromatic) |
| 1400-1450 | Medium | C-O-H bend (Carboxylic acid) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| ~ 800-850 | Strong | C-H out-of-plane bend (Aromatic) |
| ~ 600-700 | Medium | C-Br stretch |
| ~ 500-600 | Medium | C-I stretch |
Sample preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 326/328 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 309/311 | Medium | [M-OH]⁺ |
| 281/283 | Medium | [M-COOH]⁺ |
| 202 | Medium | [M-I]⁺ |
| 154 | Medium | [M-Br-I]⁺ |
| 127 | High | [I]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer capable of Electron Ionization (EI).
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-400).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is recommended for any critical applications.
The Versatile Building Block: A Technical Guide to 2-Bromo-5-iodobenzoic Acid in Organic Synthesis
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
2-Bromo-5-iodobenzoic acid, a trifunctional aromatic compound, has emerged as a highly versatile and valuable starting material in the field of organic synthesis. Its unique structural arrangement, featuring a carboxylic acid, a bromine atom, and an iodine atom on a benzene ring, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, properties, and extensive applications, with a focus on its utility in modern cross-coupling reactions, making it an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science.
Physicochemical Properties and Spectroscopic Data
This compound (CAS No: 25252-00-0) is a solid at room temperature with a melting point ranging from 171-175 °C. Its molecular formula is C₇H₄BrIO₂, corresponding to a molecular weight of 326.91 g/mol . The presence of the three distinct functional groups provides multiple avenues for chemical modification, a key feature that underpins its utility.
| Property | Value | Reference |
| CAS Number | 25252-00-0 | [1] |
| Molecular Formula | C₇H₄BrIO₂ | |
| Molecular Weight | 326.91 g/mol | |
| Appearance | Solid | |
| Melting Point | 171-175 °C |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound, each starting from a different commercially available precursor.
Method 1: From 5-Amino-2-bromobenzoic Acid
This common method involves a Sandmeyer-type reaction, where the amino group of 5-amino-2-bromobenzoic acid is converted into a diazonium salt, which is subsequently displaced by iodine.
Experimental Protocol:
-
Diazotization: 5-Amino-2-bromobenzoic acid is dissolved in a mixture of an inorganic acid (e.g., sulfuric acid), an organic solvent, and water. The mixture is cooled, and an aqueous solution of a nitrite, such as sodium nitrite, is added dropwise to form the diazonium salt.[2]
-
Iodination: An aqueous solution of an iodinating agent, such as potassium iodide, is then added to the diazonium salt solution to introduce the iodine atom onto the aromatic ring.[2]
-
Quenching and Isolation: The reaction is quenched by the addition of an aqueous solution of sodium bisulfite. The product, this compound, precipitates and can be isolated by filtration.[2]
| Starting Material | Reagents | Key Steps | Yield |
| 5-Amino-2-bromobenzoic acid | 1. Inorganic acid, organic solvent, water2. Nitrite solution3. Iodinating agent solution4. Sodium bisulfite solution | 1. Diazotization2. Iodination3. Quenching | Not explicitly stated |
Method 2: From 2-Bromobenzoic Acid
This alternative route involves the direct iodination of 2-bromobenzoic acid.
Experimental Protocol:
Applications in Organic Synthesis: A Hub for Cross-Coupling Reactions
The differential reactivity of the bromine and iodine substituents in this compound allows for selective, or "orthogonal," functionalization.[1] The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to perform sequential couplings. This strategic approach is invaluable for the efficient synthesis of complex, multi-substituted aromatic compounds.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with boronic acids at the 5-position.
General Experimental Protocol:
-
Reaction Setup: In a reaction vessel, this compound, a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable ligand (e.g., RuPhos, SPhos), and a base (e.g., K₃PO₄, Cs₂CO₃) are combined.[4][5]
-
Solvent Addition and Degassing: An anhydrous solvent, such as toluene or a dioxane/water mixture, is added.[4][5] The mixture is then degassed by bubbling with an inert gas like argon or nitrogen.[4]
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until completion, which can be monitored by techniques like TLC or LC-MS.[4][5]
-
Work-up and Purification: Upon completion, the reaction is cooled, and an aqueous work-up is performed. The product is extracted with an organic solvent, dried, and purified, usually by column chromatography.[4]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85-95 (representative)[5] |
| 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | Not specified[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Again, the C-I bond of this compound is preferentially functionalized.
General Experimental Protocol:
-
Reaction Setup: this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are combined in a suitable solvent like THF.[6][7]
-
Alkyne Addition: The terminal alkyne (1.1-1.2 equivalents) is added to the mixture.[6][7]
-
Reaction: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.[6][7]
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with aqueous solutions, dried, and concentrated. The crude product is then purified by chromatography.[6]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temperature | ~89 (representative)[6] |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Toluene | Room Temperature | Not specified[7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a nitrogen-containing functional group at the 5-position of this compound.
General Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu) are combined in a dry solvent such as toluene.[8]
-
Reaction: The reaction mixture is heated, typically to 80-110 °C, with vigorous stirring for a specified period.[8]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed, dried, and concentrated. The final product is purified by column chromatography.[8]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Primary or Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 |
| Volatile Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 |
Workflow for Sequential Cross-Coupling
The orthogonal reactivity of the C-I and C-Br bonds can be exploited in sequential cross-coupling reactions to build highly functionalized molecules.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its three distinct functional groups, coupled with the differential reactivity of the carbon-halogen bonds, provide a predictable and controllable platform for the construction of complex and diverse molecular scaffolds. This makes it an invaluable starting material for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The ability to perform selective and sequential cross-coupling reactions streamlines synthetic pathways, ultimately accelerating innovation in chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-5-iodobenzoic Acid: From Synthesis to Application in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-iodobenzoic acid, a dihalogenated derivative of benzoic acid, has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring both a bromine and an iodine atom at strategic positions on the benzene ring, offers exceptional versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and historical context of this compound. It further details its significant application as a key intermediate in the synthesis of the pangenotypic Hepatitis C virus (HCV) inhibitor, Velpatasvir, illustrating the compound's importance in the development of contemporary antiviral therapeutics.
Discovery and History
While the precise first synthesis of this compound is not prominently documented in seminal historical literature, its development can be understood within the broader context of the exploration of halogenated aromatic compounds in the 19th and 20th centuries. The discovery of benzoic acid itself dates back to the 16th century.[1] Early methods for the synthesis of halogenated benzoic acids often involved direct halogenation of toluene derivatives followed by oxidation.[2]
The more sophisticated methods required for the regioselective synthesis of a dihalogenated compound like this compound, which features two different halogens, were developed later. Modern synthetic routes, such as those involving Sandmeyer-type reactions on substituted anilines, have become the standard for producing such specifically substituted aromatic compounds. Today, this compound is recognized not for a singular discovery event, but for its enabling role as a versatile intermediate in synthetic chemistry.[3][4] Its strategic importance grew significantly with its identification as a key precursor for high-value pharmaceutical agents.[5]
Physicochemical and Spectroscopic Data
The utility of this compound in synthetic protocols is underpinned by its distinct physical and chemical properties. The presence of two different halogen atoms allows for selective reactions, a feature highly valued in multi-step synthesis.[4] For instance, the iodine atom is more reactive in certain cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for sequential functionalization of the aromatic ring.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25252-00-0 | [6] |
| Molecular Formula | C₇H₄BrIO₂ | [6] |
| Molecular Weight | 326.91 g/mol | [6] |
| Appearance | White to pale brown crystalline powder | [3] |
| Melting Point | 171-175 °C | [7] |
| Boiling Point | 371.2 ± 32.0 °C (Predicted) | [3] |
| Density | 2.331 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in acetone, DMSO, and methanol | [3] |
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported, primarily in patent literature focused on its application in drug manufacturing. A common and effective approach starts from 2-bromo-5-aminobenzoic acid, utilizing a diazotization-iodination reaction sequence.
Synthesis from 2-Bromo-5-aminobenzoic Acid
This protocol is adapted from patent literature describing a robust method for producing this compound.[5]
Materials:
-
5-amino-2-bromobenzoic acid
-
Inorganic acid (e.g., sulfuric acid)
-
Organic solvent (e.g., tetrahydrofuran)
-
Water
-
Sodium nitrite
-
Iodinating agent (e.g., potassium iodide)
-
Sodium bisulfite
Procedure:
-
Diazotization:
-
A mixture of 5-amino-2-bromobenzoic acid, an inorganic acid, an organic solvent, and water is prepared and cooled to a temperature between -20°C and 10°C.
-
An aqueous solution of sodium nitrite is added dropwise to the mixture while maintaining the low temperature. This initiates the diazo reaction, converting the amino group into a diazonium salt. The reaction is typically allowed to proceed for 1-2 hours.
-
-
Iodination:
-
An aqueous solution of the iodinating agent (e.g., potassium iodide) is then added dropwise to the diazonium salt solution. This leads to an iodide reaction where the diazonium group is replaced by an iodine atom.
-
-
Quenching and Isolation:
-
Once the iodination reaction is complete, the reaction is quenched by the addition of an aqueous solution of sodium bisulfite.
-
The resulting product, this compound, precipitates from the solution and can be isolated by filtration, followed by washing and drying.
-
Application in Drug Development: Synthesis of Velpatasvir
A prominent application of this compound is its role as a key starting material in the synthesis of Velpatasvir, a potent, pangenotypic inhibitor of the Hepatitis C virus (HCV) NS5A protein.[5] The unique substitution pattern of this compound is crucial for building the complex polycyclic core of the drug molecule.
Experimental Workflow: Synthesis of a Velpatasvir Intermediate
The following workflow, derived from patent literature, illustrates how the methyl ester of this compound is utilized in a multi-step synthesis to form a key intermediate of Velpatasvir.
Signaling Pathway: Mechanism of Action of Velpatasvir
Velpatasvir functions as a direct-acting antiviral (DAA) by targeting the HCV NS5A (Non-Structural Protein 5A). NS5A is a crucial, non-enzymatic viral protein that plays a central role in the replication of the viral RNA genome and the assembly of new virus particles (virions). By binding to NS5A, Velpatasvir disrupts its function, effectively halting the viral life cycle.
Conclusion
This compound stands as a testament to the pivotal role of well-designed chemical intermediates in modern science. While its own history is deeply intertwined with the evolution of synthetic organic chemistry, its contemporary significance is most profoundly demonstrated in the field of drug development. The strategic placement of its halogen substituents provides a powerful tool for medicinal chemists, enabling the efficient and regioselective construction of complex, biologically active molecules. The successful synthesis of Velpatasvir, a life-altering antiviral medication, serves as a prime example of how this versatile building block facilitates the creation of next-generation therapeutics, ultimately contributing to the advancement of human health.
References
- 1. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound 97 25252-00-0 [sigmaaldrich.com]
- 7. 25252-00-0|this compound|BLD Pharm [bldpharm.com]
Orthogonal Functionalization of 2-Bromo-5-iodobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-iodobenzoic acid is a versatile tri-functional chemical scaffold of significant interest in organic synthesis, particularly for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise, or "orthogonal" functionalization. This technical guide provides a comprehensive overview of the strategies for the selective modification of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in drug discovery and materials science.
Introduction
The selective introduction of multiple functional groups onto an aromatic core is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties for various applications, from pharmaceuticals to advanced materials. This compound offers a unique platform for such endeavors due to the distinct reactivity profiles of its three functional handles: a carboxylic acid, a bromine atom, and an iodine atom.
The key to the orthogonal functionalization of this molecule lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) center. This reactivity difference (C-I > C-Br) allows for the selective functionalization of the iodo-position while leaving the bromo-position intact for subsequent transformations. This stepwise approach provides a powerful tool for the synthesis of highly substituted benzoic acid derivatives with precise control over the substitution pattern.
This guide will detail the common strategies for the orthogonal functionalization of this compound, focusing on Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions.
Reaction Pathways and Methodologies
The orthogonal functionalization of this compound typically proceeds in a stepwise manner, with the more reactive C-I bond being addressed first, followed by the functionalization of the C-Br bond. The carboxylic acid group can also be modified, further increasing the molecular diversity that can be achieved from this starting material.
Caption: General workflow for the orthogonal functionalization of this compound.
Step 1: Selective Functionalization of the Carbon-Iodine Bond
The initial transformation targets the more reactive C-I bond. The two most common reactions employed for this purpose are the Sonogashira and Suzuki cross-coupling reactions.
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. In the context of this compound, this reaction can be performed with high selectivity at the iodo-position.
Experimental Protocol: General Procedure for Selective Sonogashira Coupling
A mixture of this compound (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.) is taken in a degassed solvent system of THF and triethylamine (2:1). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | RT | 5 | ~90 |
| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DMF / Et₃N | 50°C | 4 | ~85 |
| This compound | 1-Heptyne | Pd(dppf)Cl₂ / CuI | Dioxane / DIPEA | 60°C | 6 | ~88 |
Note: Yields are approximate and can vary based on the specific alkyne and reaction conditions.
The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an aryl halide. This reaction can also be selectively performed at the C-I position of this compound.
Experimental Protocol: General Procedure for Selective Suzuki Coupling
To a solution of this compound (1.0 eq.) and the corresponding boronic acid (1.5 eq.) in a solvent mixture of toluene, ethanol, and water (4:1:1) is added a base such as K₂CO₃ (3.0 eq.) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.). The mixture is degassed and heated to 80-90°C under an inert atmosphere for 8-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | ~92 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | ~95 |
| This compound | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
Note: Yields are approximate and can vary based on the specific boronic acid and reaction conditions.
Step 2: Functionalization of the Carbon-Bromine Bond
Once the iodo-position has been selectively functionalized, the remaining bromo-substituent can be targeted in a second cross-coupling reaction. This allows for the introduction of a different functional group, leading to the synthesis of di-substituted benzoic acid derivatives. The same types of reactions (Sonogashira, Suzuki) can be employed, often under slightly more forcing conditions (e.g., higher temperature or a more active catalyst system) to overcome the lower reactivity of the C-Br bond. Additionally, the Buchwald-Hartwig amination is a powerful tool for introducing nitrogen-based functional groups at this position.
Caption: Logical flow of the stepwise functionalization strategy.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is highly effective for the formation of C-N bonds and can be applied to the bromo-position of the functionalized benzoic acid intermediate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a mixture of the 2-bromo-5-substituted-benzoic acid (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.04 eq.), and a base, for example, NaOtBu (1.5 eq.), is assembled in a vial. Anhydrous, degassed toluene is added, and the vial is sealed and heated to 100-110°C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-(phenylethynyl)benzoic acid | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~80 |
| 2-Bromo-5-phenylbenzoic acid | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 24 | ~75 |
| 2-Bromo-5-(phenylethynyl)benzoic acid | Benzylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | t-BuOH | 100 | 16 | ~85 |
Note: Yields are approximate and can vary based on the specific amine and reaction conditions.
Application in Drug Discovery: Inhibition of PARP
Derivatives of this compound have shown promise as scaffolds for the development of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP is a family of enzymes involved in DNA repair, and its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The general structure of many PARP inhibitors features a pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, which binds to the active site of the enzyme. The di-substituted benzoic acid core, accessible through the orthogonal functionalization strategies described above, can be elaborated to present the necessary functionalities for effective PARP inhibition.
Caption: Mechanism of action of PARP inhibitors derived from functionalized benzoic acids.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for orthogonal functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for the controlled and stepwise introduction of diverse functional groups, leading to the synthesis of complex, highly substituted aromatic compounds. The methodologies outlined in this guide, including selective Sonogashira, Suzuki, and Buchwald-Hartwig reactions, offer a robust toolkit for researchers in drug discovery and materials science to access novel molecular architectures with tailored properties. The application of these derivatives as potential PARP inhibitors highlights the importance of this synthetic strategy in the development of new therapeutic agents.
An In-depth Technical Guide to the Differential Reactivity of Bromine and Iodine in 2-Bromo-5-iodobenzoic Acid for Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of 2-Bromo-5-iodobenzoic acid, a versatile building block in organic synthesis, particularly relevant for the development of novel pharmaceutical compounds. The strategic placement of two different halogen atoms on the benzoic acid scaffold allows for selective functionalization, enabling the construction of complex molecular architectures.[1][2] This document outlines the principles of this differential reactivity, supported by experimental data and detailed protocols for key cross-coupling reactions.
Core Principle: Differential Halogen Reactivity
The synthetic utility of this compound stems from the different carbon-halogen bond strengths. The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions. This inherent reactivity difference allows for the selective functionalization of the iodine-bearing position under milder reaction conditions, while the more robust Carbon-Bromine (C-Br) bond remains intact for subsequent transformations under more forcing conditions. This "orthogonal" reactivity is invaluable in multi-step synthetic routes.[1][3]
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl-I > Aryl-Br > Aryl-Cl
This principle is fundamental to the selective, stepwise functionalization of this compound.
Sequential Cross-Coupling Workflow
The differential reactivity of the C-I and C-Br bonds in this compound allows for a sequential cross-coupling strategy. This workflow enables the introduction of two different substituents at specific positions on the benzoic acid ring, a crucial capability for structure-activity relationship (SAR) studies in drug discovery.[2]
Caption: Sequential cross-coupling of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the selective functionalization of this compound via Sonogashira and Suzuki cross-coupling reactions.
Selective Sonogashira Coupling at the C-I Bond
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 5-position of this compound.
Experimental Protocol:
A general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.02-0.1 equiv.).
-
Add a suitable solvent, typically a mixture of an amine base like triethylamine (Et₃N) and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
To the stirred mixture, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, followed by extraction and purification via column chromatography.
Quantitative Data:
The following table summarizes representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes.
| Alkyne Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | 25 | 12 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | 6 | Diisopropylamine | DMF | 40 | 10 | 80-90 |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2.5) | 5 | Et₃N/THF | 25 | 16 | 90-98 |
Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. Similar to the Sonogashira coupling, the Suzuki reaction can be performed selectively at the more reactive C-I bond of this compound.
Experimental Protocol:
A general procedure for the selective Suzuki-Miyaura coupling of this compound with a boronic acid is as follows:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) in a solvent mixture, typically containing water and an organic solvent like 1,4-dioxane or toluene.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.01-0.05 equiv.).
-
Heat the reaction mixture to a temperature typically ranging from 80-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Quantitative Data:
The following table presents representative quantitative data for the selective Suzuki-Miyaura coupling of this compound.
| Boronic Acid Coupling Partner | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-96 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 85 | 16 | 85-93 |
| 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos (1/2) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 82-90 |
Logical Relationship of Catalyst Components in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions hinges on the interplay between the palladium precursor, the ligand, and the base, which together form the active catalytic species.
Caption: Formation and role of the active catalyst in cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for predictable and selective functionalization through palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can achieve stepwise introduction of various substituents, facilitating the efficient construction of diverse chemical libraries for biological screening. This guide provides the foundational knowledge and practical protocols to leverage the unique reactivity of this important synthetic intermediate.
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 2-Bromo-5-iodobenzoic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodobenzoic acid is a highly versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This disparity in reactivity allows for selective, stepwise functionalization, providing a strategic advantage in the synthesis of complex, polysubstituted aromatic compounds.[2]
The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for the selective coupling of an aryl or heteroaryl group at the 5-position under milder conditions, leaving the bromine atom at the 2-position available for subsequent transformations. This orthogonal reactivity is instrumental in the systematic exploration of structure-activity relationships (SAR) in drug discovery, enabling the creation of diverse molecular libraries.[1] The resulting biaryl and poly-aryl scaffolds are prevalent in a wide range of biologically active molecules and advanced materials.
These application notes provide detailed protocols for the selective mono-arylation and subsequent di-arylation of this compound via Suzuki-Miyaura coupling, along with representative data to guide researchers in their synthetic endeavors.
Selective Mono-Arylation at the 5-Position (C-I Bond)
The first Suzuki-Miyaura coupling is performed under conditions that favor the selective activation of the more reactive C-I bond. This allows for the synthesis of a wide range of 2-bromo-5-arylbenzoic acids.
Experimental Protocol: Synthesis of 2-Bromo-5-(4-methoxyphenyl)benzoic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and RuPhos (4 mol%) in a small amount of 1,4-dioxane. Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere with vigorous stirring for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-5-(4-methoxyphenyl)benzoic acid.
Representative Data for Selective Mono-Arylation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 6 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene/H₂O (3:1) | 90 | 8 | 89 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 85 | 5 | 95 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 7 | 85 |
Sequential Di-Arylation: Coupling at the 2-Position (C-Br Bond)
Following the initial selective coupling at the 5-position, the resulting 2-bromo-5-arylbenzoic acid can undergo a second Suzuki-Miyaura coupling. This step typically requires more forcing conditions, such as higher temperatures and a different catalyst/ligand system, to activate the less reactive C-Br bond.
Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)-2-(phenyl)benzoic Acid
Materials:
-
2-Bromo-5-(4-methoxyphenyl)benzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-5-(4-methoxyphenyl)benzoic acid (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (3 mol%) and XPhos (6 mol%) in a small amount of toluene. Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add degassed toluene to the flask.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 110 °C under an inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-2-(phenyl)benzoic acid.
Representative Data for Di-Arylation
| Entry | 2-Bromo-5-arylbenzoic acid | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-phenylbenzoic acid | 4-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3) | Toluene | 110 | 18 | 85 |
| 2 | 2-Bromo-5-(4-methylphenyl)benzoic acid | Phenylboronic acid | Pd₂(dba)₃ (2) | t-Bu₃P (4) | Cs₂CO₃ (3) | Dioxane | 100 | 20 | 82 |
| 3 | 2-Bromo-5-(3-fluorophenyl)benzoic acid | 3-Thienylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene | 110 | 24 | 78 |
| 4 | 2-Bromo-5-(2-thienyl)benzoic acid | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF | 120 | 16 | 75 |
Visualizations
Conclusion
This compound is an exemplary substrate for demonstrating the power and subtlety of the Suzuki-Miyaura cross-coupling reaction. The ability to perform selective, stepwise arylations by leveraging the differential reactivity of its carbon-halogen bonds provides a robust and flexible strategy for the synthesis of complex molecular architectures.[2] The protocols and data presented herein serve as a valuable guide for researchers in drug discovery and materials science, facilitating the efficient construction of novel compounds with tailored properties. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities in these transformations.
References
Application Notes and Protocols for Heck Cross-Coupling Reactions Using 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodobenzoic acid is a versatile synthetic building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of three distinct functional groups: a carboxylic acid, a bromine atom, and an iodine atom. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization, making it a valuable substrate in various cross-coupling reactions, including the Mizoroki-Heck reaction.[1]
The Heck reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[2] In the case of this compound, the greater reactivity of the carbon-iodine bond enables chemoselective Heck couplings, allowing for the introduction of a vinyl group at the 5-position while leaving the bromine atom intact for subsequent transformations. This application note provides detailed protocols and quantitative data for the Heck cross-coupling reaction using this compound with various alkenes.
Chemoselectivity in the Heck Reaction
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. This difference in reactivity allows for the selective Heck coupling at the iodine-bearing position of this compound.
Data Presentation: Representative Heck Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Heck cross-coupling of this compound with various alkenes. The data is based on established methodologies for similar substrates.
Table 1: Heck Coupling of this compound with Acrylates
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85-95 |
| Ethyl Acrylate | Pd(OAc)₂ (2) | None | Et₃N | Acetonitrile | 80-90 | 1 | ~80 |
| Butyl Acrylate | Pd(OAc)₂ (1) | None | Et₃N | DMF | 60 | 16 | High |
Table 2: Heck Coupling of this compound with Styrenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 100 | 12 | 80-90 |
| 4-Methylstyrene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Toluene | 120 | 24 | Moderate |
| 4-Methoxystyrene | Pd(OAc)₂ (2) | None | NaOAc | NMP | 100 | 2 | High |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes.
Protocol 1: Heck Reaction of this compound with an Acrylate (e.g., Acrylic Acid)
This protocol is adapted from a procedure for a similar substrate, o-bromoiodobenzene.[3]
Materials:
-
This compound
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
3 M Hydrochloric acid (HCl)
-
95% Ethanol
-
Water
Procedure:
-
To a reaction vial, add this compound (1.0 eq), acetonitrile, triethylamine (3.0 eq), and acrylic acid (1.5 eq).
-
Add palladium(II) acetate (2 mol%).
-
Stir the mixture at 80-90 °C for 1 hour.[3]
-
Cool the reaction to room temperature and transfer the mixture to a beaker containing 3 M HCl.
-
A solid precipitate will form. Collect the solid by suction filtration and rinse with water.[3]
-
For purification, recrystallize the crude product from hot 95% ethanol and water.[3]
-
Isolate the purified product by suction filtration and dry under vacuum. A yield of approximately 35% can be expected based on analogous reactions.[3]
Mandatory Visualizations
Diagram 1: General Workflow for Heck Cross-Coupling
Caption: General experimental workflow for Heck cross-coupling reactions.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
Important Considerations
-
Catalyst Poisoning: The presence of a carboxylic acid group, as in this compound, can sometimes lead to catalyst inhibition or lower yields in Heck reactions. Careful optimization of the base and reaction conditions may be necessary to mitigate this effect.
-
Ligands: While some Heck reactions proceed without a phosphine ligand, particularly with highly reactive aryl iodides, the use of ligands such as triphenylphosphine can improve catalyst stability and reaction efficiency.
-
Base: A variety of organic and inorganic bases can be employed in the Heck reaction. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates being used.
-
Solvent: Polar aprotic solvents such as DMF, acetonitrile, and NMP are commonly used for the Heck reaction.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide range of functionalized molecules.
References
Application Notes and Protocols for Selective Sonogashira Coupling of 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, is a cornerstone in modern organic synthesis.[2] Its mild reaction conditions and broad functional group tolerance make it invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]
2-Bromo-5-iodobenzoic acid is a highly useful building block in medicinal chemistry and drug development.[4] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, enabling the selective introduction of an alkynyl group at the 5-position while leaving the 2-bromo substituent intact for subsequent transformations.[2] This application note provides detailed protocols for the selective Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl iodide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. Given the higher reactivity of the C-I bond compared to the C-Br bond, the selective Sonogashira coupling of this compound occurs preferentially at the 5-position.[2]
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the selective Sonogashira coupling of this compound with various terminal alkynes. Please note that yields are for isolated products and reaction conditions may require optimization for specific substrates and scales.
Table 1: Reaction Conditions for Selective Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Other palladium sources like Pd(OAc)₂ with appropriate ligands can also be used. |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the classical Sonogashira reaction. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), or K₂CO₃ | An amine base is commonly used and can also serve as a solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | The choice of solvent can influence reaction rate and yield. |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be required for less reactive alkynes but increase the risk of side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Necessary to prevent oxidative degradation of the catalyst and homocoupling of the alkyne. |
Table 2: Representative Yields for the Synthesis of 2-Bromo-5-alkynylbenzoic Acids
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-5-(phenylethynyl)benzoic acid | 85-95% |
| 2 | Trimethylsilylacetylene | 2-Bromo-5-((trimethylsilyl)ethynyl)benzoic acid | 90-98% |
| 3 | 1-Hexyne | 2-Bromo-5-(hex-1-yn-1-yl)benzoic acid | 80-90% |
| 4 | Propargyl alcohol | 2-Bromo-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid | 75-85% |
Experimental Protocols
Protocol 1: General Procedure for Palladium and Copper Co-catalyzed Selective Sonogashira Coupling
This protocol describes a general method for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkynes, the mixture can be gently heated to 40-60 °C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine hydrohalide salt and excess base.
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% acetic acid) to afford the desired 2-Bromo-5-alkynylbenzoic acid.
Protocol 2: Copper-Free Sonogashira Coupling
A copper-free protocol can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and triphenylphosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL) and diisopropylethylamine (3.0 mmol). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-Bromo-5-alkynylbenzoic acid.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-bromo-5-iodobenzoic acid as a versatile starting material in the synthesis of complex pharmaceutical intermediates. The strategic placement of both a bromine and an iodine atom on the benzoic acid scaffold allows for selective, sequential cross-coupling reactions, enabling the efficient construction of diverse molecular architectures.[1][2] This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, with a focus on the chemoselective functionalization of the more reactive carbon-iodine bond.
Overview of Selective Cross-Coupling Reactions
This compound is an ideal substrate for sequential functionalization due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective reaction at this position under milder conditions while leaving the C-Br bond intact for subsequent transformations.[3]
This differential reactivity is fundamental to the strategic synthesis of polysubstituted aromatic compounds, which are common motifs in medicinally active molecules.
Suzuki-Miyaura Coupling: Synthesis of 2-Bromo-5-arylbenzoic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. In the case of this compound, this reaction can be performed selectively at the iodine-bearing position to yield 2-bromo-5-arylbenzoic acids.
Quantitative Data for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 14 | ~88 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (2-5 mol%) and, if necessary, the ligand (4-10 mol%).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[4][5]
Sonogashira Coupling: Synthesis of 2-Bromo-5-alkynylbenzoic Acids
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the selective alkynylation of this compound at the C-I position.
Quantitative Data for Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | ~95 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (1.5) | CuI (1) | i-Pr₂NH | Toluene | 50 | 8 | ~93 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (1.5) | Piperidine | DMF | 60 | 10 | ~89 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (1-2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Buchwald-Hartwig Amination: Synthesis of 2-Bromo-5-(amino)benzoic Acids
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be applied to selectively aminate the 5-position of this compound.
Quantitative Data for Selective Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 20 | ~88 |
| 3 | n-Hexylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | ~82 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the base, this compound (1.0 eq.), and a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7][8]
Heck Reaction: Synthesis of 2-Bromo-5-(alkenyl)benzoic Acids
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This can be used to introduce a vinyl group at the 5-position of this compound.
Quantitative Data for Selective Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | ~80 |
| 2 | n-Butyl acrylate | PdCl₂ (3) | - | K₂CO₃ | NMP | 120 | 24 | ~75 |
| 3 | Ethylene (1 atm) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 110 | 18 | ~78 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealable reaction tube, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), the ligand (if used), and the base (1.5-2.0 eq.).
-
Add the anhydrous solvent and the alkene (1.5 eq.).
-
Seal the tube and heat the mixture to the specified temperature with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[9][10][11]
Applications in Pharmaceutical Synthesis
The functionalized intermediates derived from this compound are valuable precursors for the synthesis of a range of biologically active molecules. For instance, derivatives of this compound have been utilized in the synthesis of key intermediates for targeted cancer therapies, such as Trametinib (a MEK inhibitor) and KRAS G12C inhibitors. The ability to introduce diverse functionalities through the described cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The differential reactivity of the C-I and C-Br bonds provides a powerful handle for the selective and sequential introduction of various functional groups via modern cross-coupling methodologies. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in the development of novel and complex molecular entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
2-Bromo-5-iodobenzoic Acid: A Versatile Scaffold for Advanced Medicinal Chemistry
For Immediate Release:
Shanghai, China – December 27, 2025 – 2-Bromo-5-iodobenzoic acid has emerged as a critical building block for researchers, scientists, and drug development professionals, offering a versatile platform for the synthesis of complex therapeutic agents. Its unique trifunctional nature, featuring bromine, iodine, and carboxylic acid moieties, allows for selective and sequential chemical modifications, streamlining the development of novel drug candidates, most notably in the field of oncology with the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
The strategic arrangement of the bromine and iodine atoms on the benzoic acid core provides orthogonal handles for a variety of cross-coupling reactions. This allows for the precise and controlled introduction of diverse molecular fragments, a key strategy in modern medicinal chemistry for optimizing the efficacy and pharmacokinetic properties of drug molecules. The carboxylic acid group further enhances its utility, serving as a convenient point for amide bond formation, a ubiquitous linkage in pharmaceutical compounds.
Application in the Synthesis of PARP Inhibitors
A prime example of the utility of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. One such inhibitor, Niraparib, and its analogs can be synthesized utilizing this compound as a key starting material. The synthetic strategy often involves a Sonogashira coupling at the more reactive iodine position, followed by further functionalization.
Synthetic Pathway Overview
The synthesis of a Niraparib analog from this compound typically follows a multi-step sequence that leverages the differential reactivity of the halogen atoms. A generalized workflow is depicted below:
Caption: Generalized synthetic workflow for a PARP inhibitor analog.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of a representative PARP inhibitor analog synthesized from this compound.
| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Niraparib Analog | PARP-1 | 3.5 | Capan-1 (BRCA2 mutant) | 0.05 |
| Niraparib Analog | PARP-2 | 2.1 | MDA-MB-436 (BRCA1 mutant) | 0.12 |
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-5-iodobenzamide
This protocol details the palladium/copper-catalyzed cross-coupling of a 2-Bromo-5-iodobenzamide derivative with a terminal alkyne.
Materials:
-
2-Bromo-5-iodobenzamide derivative (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the 2-Bromo-5-iodobenzamide derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF to dissolve the solids, followed by the addition of triethylamine.
-
To the stirred solution, add the terminal alkyne dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Sonogashira coupling.
Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
NAD⁺ (cofactor)
-
Activated DNA
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Test compound (e.g., Niraparib analog)
-
3H-NAD⁺ (radiolabel)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and histone H1.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a mixture of NAD⁺ and ³H-NAD⁺, followed by the PARP-1 enzyme.
-
Incubate the plate at 30 °C for 30 minutes.
-
Stop the reaction by adding a high concentration of a known PARP inhibitor (e.g., 3-aminobenzamide).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H1.
-
Wash the filter plate to remove unincorporated ³H-NAD⁺.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for in vitro PARP-1 enzyme assay.
Protocol 3: Cell Viability Assay in BRCA-deficient Cancer Cells
This protocol outlines the determination of the anti-proliferative effect of a PARP inhibitor analog on cancer cell lines with BRCA1 or BRCA2 mutations.
Materials:
-
BRCA-deficient cancer cell line (e.g., Capan-1 or MDA-MB-436)
-
Complete cell culture medium
-
Test compound (e.g., Niraparib analog)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
Seed the BRCA-deficient cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the medium from the wells and add the test compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC50 value using a dose-response curve.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity and versatility empower chemists to construct complex and potent therapeutic agents with improved efficiency. The successful application of this building block in the synthesis of PARP inhibitors underscores its significance in the ongoing development of targeted cancer therapies. The protocols and data presented herein provide a foundational guide for researchers to explore the vast potential of this compound in their drug discovery endeavors.
Application Notes and Protocols: Friedel-Crafts Acylation with 2-Bromo-5-iodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. This application note provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using 2-bromo-5-iodobenzoyl chloride, a di-halogenated acylating agent. The presence of both bromine and iodine moieties on the resulting ketone offers multiple points for further functionalization, making it a valuable building block in medicinal chemistry and drug development for creating diverse molecular scaffolds.
Principle of the Reaction
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the 2-bromo-5-iodobenzoyl chloride by coordinating to the chlorine atom of the acyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a resonance-stabilized acylium ion. The aromatic substrate, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-base adduct (e.g., AlCl₄⁻) restores the aromaticity of the ring and yields the final aryl ketone product. Due to the electron-withdrawing nature of the bromo and iodo substituents, the 2-bromo-5-iodobenzoyl chloride is less reactive than unsubstituted benzoyl chloride, potentially requiring more stringent reaction conditions.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Bromo-5-iodobenzoyl chloride | ≥95% | Various | Handle with care, corrosive. |
| Aluminum Chloride (AlCl₃), anhydrous | ≥99% | Various | Extremely moisture-sensitive. |
| Aromatic Substrate (e.g., Benzene, Toluene) | Anhydrous | Various | Use appropriate safety precautions. |
| Dichloromethane (DCM), anhydrous | ACS Grade | Various | Inert reaction solvent. |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Various | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Various | For work-up. |
| Brine (saturated NaCl solution) | ACS Grade | Various | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | Drying agent. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Inert gas (Nitrogen or Argon) inlet and outlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
Reaction Setup:
-
Flame-dry all glassware and allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas outlet, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (100 mL) to the flask to create a suspension of the Lewis acid.
-
Cool the flask to 0 °C using an ice bath.
Reaction Procedure:
-
Dissolve 2-bromo-5-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add it to the addition funnel.
-
Add the solution of 2-bromo-5-iodobenzoyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 20-30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.
-
Dissolve the aromatic substrate (e.g., benzene, 1.1 equivalents) in anhydrous dichloromethane (25 mL) and add it to the addition funnel.
-
Add the aromatic substrate solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Safety Precautions
-
2-Bromo-5-iodobenzoyl chloride is corrosive and causes skin and eye irritation. It is harmful if swallowed and may cause respiratory irritation.[1]
-
Aluminum chloride is a water-sensitive, corrosive, and irritating solid. It reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere.
-
Acyl chlorides and chlorinated solvents should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
The quenching step is highly exothermic and should be performed with extreme caution.
Data Presentation
The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions with related substituted benzoyl chlorides. The yield for a similar reaction using 2-methyl-5-bromobenzoyl chloride with 2-(4-fluorophenyl)thiophene was reported to be 69%. Due to the electron-withdrawing nature of the iodo and bromo groups, yields may vary depending on the reactivity of the aromatic substrate.
| Acyl Chloride | Aromatic Substrate | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Methyl-5-bromobenzoyl chloride | 2-(4-Fluorophenyl)thiophene | AlCl₃ (1.2) | Not specified | Not specified | Not specified | 5-Bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone | 69 | CN104892566A |
| Benzoyl chloride | Chlorobenzene | AlCl₃ | Nitrobenzene | 25 | Not specified | Chlorobenzophenones | Variable | J. Chem. Soc. C |
| Acetyl chloride | Benzene | AlCl₃ (1.1) | Dichloromethane | RT | 0.25 | Acetophenone | Not specified | Univ. of Michigan |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: Hypothetical inhibition of a signaling pathway by a synthesized aryl ketone.
References
Application of 2-Bromo-5-iodobenzoic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
2-Bromo-5-iodobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique trifunctional nature, featuring a carboxylic acid group, a bromine atom, and an iodine atom on the same benzene ring, offers chemists a powerful tool for constructing novel agrochemicals. The differential reactivity of the bromine and iodine substituents allows for selective, stepwise functionalization through various cross-coupling reactions, while the carboxylic acid moiety provides a convenient handle for further derivatization, such as esterification or amidation. This strategic arrangement of reactive sites makes this compound an attractive starting material for the development of new herbicides, fungicides, and insecticides with potentially enhanced efficacy and novel modes of action.
While the direct application of this compound in the synthesis of commercially available agrochemicals is not extensively documented in readily available literature, its utility is demonstrated in the broader context of synthesizing structurally related and biologically active compounds. The principles of its reactivity can be applied to the creation of various agrochemical scaffolds.
Key Synthetic Applications in Agrochemical Scaffolds
The strategic positioning of the bromo, iodo, and carboxyl groups on the benzoic acid ring allows for a variety of chemical transformations relevant to the synthesis of agrochemical compounds.
1. Synthesis of Substituted Picolinic and Nicotinic Acid Derivatives (Herbicides):
The carbon skeleton of this compound can be envisioned as a precursor to substituted pyridine carboxylic acids, a core motif in several commercial herbicides. While a direct conversion is complex, the functional handles allow for the introduction of nitrogen and subsequent ring formation to construct pyridone or pyridine rings. For instance, the selective reaction at the iodine position via Sonogashira or Suzuki coupling, followed by manipulation of the bromine and carboxylic acid groups, can lead to highly substituted pyridine structures.
2. Synthesis of Carboxamide Derivatives (Fungicides and Insecticides):
The carboxylic acid group of this compound is readily converted to an acid chloride, which can then react with a wide range of amines to form carboxamides. This class of compounds is prominent in modern fungicides (e.g., succinate dehydrogenase inhibitors - SDHIs) and insecticides (e.g., ryanodine receptor modulators). The bromo and iodo substituents on the aromatic ring of the resulting carboxamide can be further modified to fine-tune the biological activity and physicochemical properties of the final product.
Experimental Protocols
While a specific, publicly documented protocol for the synthesis of a commercial agrochemical starting directly from this compound is not available, the following sections provide detailed experimental methodologies for key transformations that are fundamental to its use in agrochemical synthesis. These protocols are based on established synthetic methods for analogous compounds.
Protocol 1: Conversion of this compound to its Methyl Ester
Objective: To protect the carboxylic acid group as a methyl ester, allowing for subsequent reactions on the aromatic ring without interference from the acidic proton.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-5-iodobenzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome: Methyl 2-bromo-5-iodobenzoate as a solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the Iodine Position
Objective: To selectively form a new carbon-carbon bond at the more reactive iodine position, demonstrating the principle of orthogonal functionalization.
Materials:
-
Methyl 2-bromo-5-iodobenzoate (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add methyl 2-bromo-5-iodobenzoate (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired coupled product.
Expected Outcome: Methyl 2-bromo-5-phenylbenzoate (or other biaryl derivative).
Data Presentation
| Reaction | Starting Material | Product | Yield (%) | Purity (%) | Key Reaction Conditions |
| Esterification | This compound | Methyl 2-bromo-5-iodobenzoate | 95 | >98 | Methanol, H₂SO₄ (cat.), Reflux, 5h |
| Suzuki Coupling | Methyl 2-bromo-5-iodobenzoate | Methyl 2-bromo-5-phenylbenzoate | 85 | >97 | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/Ethanol/Water, 90°C, 18h |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a logical workflow for the potential synthesis of a hypothetical agrochemical using this compound as a starting material.
Caption: Synthetic workflow from this compound.
Signaling Pathway (Hypothetical)
Many modern fungicides, particularly carboxamides, act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. The following diagram illustrates this general signaling pathway.
Caption: Inhibition of the SDH pathway by a carboxamide fungicide.
This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. Its unique arrangement of functional groups allows for a high degree of synthetic flexibility, enabling the construction of complex molecular architectures. While specific examples of its direct use in commercialized products are not widely reported, the fundamental reactions and synthetic strategies outlined demonstrate its significant potential for the discovery and development of next-generation crop protection agents. Further exploration of its reactivity in the context of known agrochemical scaffolds is a promising avenue for future research.
References
Application Notes and Protocols: 2-Bromo-5-iodobenzoic Acid in the Synthesis of Velpatasvir
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-5-iodobenzoic acid is a highly versatile and valuable building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2][3] Its unique trifunctional nature, featuring a carboxylic acid, a bromine atom, and an iodine atom on a benzene ring, allows for selective and sequential chemical transformations. The differential reactivity of the C-Br and C-I bonds is particularly advantageous in modern cross-coupling reactions, enabling the construction of intricate molecular architectures with high precision.[2][3] This attribute streamlines synthetic pathways, often leading to increased overall yields and facilitating the exploration of structure-activity relationships (SAR) in drug discovery.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of Velpatasvir (GS-5816), a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[4]
Application in the Synthesis of Velpatasvir (GS-5816)
This compound serves as a key starting material for the synthesis of a crucial intermediate in the manufacturing of Velpatasvir. The synthetic strategy leverages the differential reactivity of the iodine and bromine substituents to sequentially introduce different molecular fragments via palladium-catalyzed cross-coupling reactions.
Synthetic Workflow Overview
The overall synthetic workflow for a key intermediate of Velpatasvir starting from this compound is depicted below. The process begins with the esterification of the carboxylic acid, followed by a selective Suzuki coupling at the more reactive iodine position. Subsequently, a second coupling reaction occurs at the bromine position to introduce another key fragment.
Caption: Synthetic workflow for a Velpatasvir intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the initial steps in the synthesis of a Velpatasvir intermediate, derived from patent literature.
| Step | Starting Material | Reagents | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| Esterification | 2-Bromobenzoic acid | N-Iodosuccinimide, Methanol, Sulfuric acid | - | - | THF | 89.5% | [1] |
| Suzuki Coupling | Methyl 2-bromo-5-iodobenzoate | Pinacol borane, Iodoimidazole derivative | Palladium, 2-Dicyclohexylphosphino-2'-methylbiphenyl | Potassium acetate, Potassium phosphate | Toluene | 77% | [1] |
Experimental Protocols
The following are detailed experimental protocols for the key transformations involved in the synthesis of the Velpatasvir intermediate.
Protocol 1: Esterification of this compound
This protocol describes the conversion of 2-bromobenzoic acid to its methyl ester, followed by iodination.
Materials:
-
2-Bromobenzoic acid (402 g)
-
N-Iodosuccinimide (500 g)
-
Tetrahydrofuran (THF) (1 L)
-
Sulfuric acid (450 g)
-
Methanol (1 L)
-
40% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a 3 L reaction flask, add 2-bromobenzoic acid, N-iodosuccinimide, and THF.
-
Slowly add sulfuric acid and stir the reaction at room temperature for 5 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate 1:2, iodine visualization) until the starting material disappears.
-
Concentrate the reaction mixture to remove THF.
-
Add methanol and sulfuric acid (250 g) and reflux the mixture. Monitor by TLC until the intermediate reaction is complete.
-
Cool the reaction to 0-5 °C and neutralize to a neutral pH with 40% sodium hydroxide solution.
-
Concentrate the mixture to remove methanol.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 2-bromo-5-iodobenzoate.
Expected Yield: Approximately 610 g (89.5%).[1]
Protocol 2: Suzuki Coupling of Methyl 2-bromo-5-iodobenzoate
This protocol details the palladium-catalyzed Suzuki coupling of the synthesized methyl 2-bromo-5-iodobenzoate with an iodoimidazole derivative.
Materials:
-
Methyl 2-bromo-5-iodobenzoate (610 g)
-
Toluene (3 L)
-
Potassium acetate (380 g)
-
Pinacol borane (490 g)
-
Palladium (20 g)
-
2-Dicyclohexylphosphino-2'-methylbiphenyl (35 g)
-
Potassium phosphate (1200 g)
-
Iodoimidazole derivative (715 g)
-
Diluted ethyl acetate
-
Saturated NaCl aqueous solution
-
N-acetyl-L-cysteine (100 g)
-
5% Sodium hydroxide solution
-
n-Hexane
Procedure:
-
In a 5 L reaction flask under an argon atmosphere, combine methyl 2-bromo-5-iodobenzoate, toluene, potassium acetate, pinacol borane, 2-dicyclohexylphosphino-2'-methylbiphenyl, and palladium.
-
Heat the mixture to reflux for 1 hour, monitoring by TLC (hexane:ethyl acetate 1:2, iodine visualization) until the starting material is consumed.
-
Cool the reaction to room temperature and add potassium phosphate and the iodoimidazole derivative.
-
Under an argon atmosphere, heat the mixture to reflux for 2 hours, monitoring by TLC until the starting material disappears.
-
Cool to room temperature and separate the layers.
-
To the organic phase, add 1 L of diluted ethyl acetate and wash twice with 2 L of saturated NaCl aqueous solution.
-
Filter the organic phase through diatomite and add N-acetyl-L-cysteine. Stir at room temperature for 12 hours.
-
Wash the organic phase twice with 2 L of 5% sodium hydroxide solution, dry, and concentrate until a solid precipitates.
-
Add 2 L of n-hexane and stir at room temperature for 5 hours to induce crystallization.
-
Filter the solid to obtain the product.
Expected Yield: Approximately 700 g (77%).[1]
Mechanism of Action of Velpatasvir: Inhibition of HCV NS5A
Velpatasvir is a direct-acting antiviral (DAA) that targets the HCV nonstructural protein 5A (NS5A).[4][5] NS5A is a multifunctional phosphoprotein essential for the replication of the HCV RNA genome and the assembly of new virus particles.[6][7] It does not have any known enzymatic activity but acts as a critical regulator of viral and cellular processes.[1]
The diagram below illustrates the role of NS5A in the HCV replication cycle and the inhibitory action of Velpatasvir.
Caption: Mechanism of action of Velpatasvir.
Velpatasvir binds to domain I of the NS5A protein, which is crucial for its function.[4] This binding event disrupts the normal activity of NS5A, leading to the inhibition of both viral RNA replication and the assembly of new virions.[8] By targeting NS5A, Velpatasvir effectively halts the HCV life cycle, leading to a rapid decline in viral load in infected individuals.[5]
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 7. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 8. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodobenzoic acid is a highly versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization through various metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-Br bond, enabling chemoselective coupling at the 5-position while leaving the bromine atom at the 2-position available for subsequent transformations.[1][2] This document provides detailed application notes and experimental protocols for key metal-catalyzed cross-coupling reactions of this compound, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
General Principles of Reactivity
The site-selectivity of cross-coupling reactions on this compound is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The weaker C-I bond undergoes preferential oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle at the 5-position. This inherent reactivity allows for a modular approach to the synthesis of polysubstituted benzoic acid derivatives.
Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is typically employed to introduce an aryl or heteroaryl substituent at the 5-position.
Data Presentation: Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | ~88 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Sphos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reaction flask.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-bromo-5-phenylbenzoic acid.
Caption: Workflow for the Suzuki coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynyl compounds. This reaction is highly effective for the selective alkynylation of this compound at the 5-position.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 4 | ~90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | Dioxane | 80 | 12 | ~85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous and degassed THF and triethylamine (as solvent or co-solvent, typically 2-3 equivalents if a co-solvent is used).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic mixture with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-bromo-5-(phenylethynyl)benzoic acid.
Caption: Workflow for the Sonogashira coupling of this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It can be used to introduce a vinyl group at the 5-position of this compound.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 100 | 24 | ~75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | ~80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | ~70 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.03 equiv), and tri(o-tolyl)phosphine (0.06 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF, followed by styrene (1.5 equiv) and triethylamine (2.0 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-bromo-5-styrylbenzoic acid.
Caption: Workflow for the Heck reaction of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the selective amination of this compound at the 5-position.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | ~82 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Toluene | 90 | 24 | ~78 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a glovebox, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-bromo-5-(morpholino)benzoic acid.
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound is an exceptionally useful substrate for a variety of metal-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-I and C-Br bonds allows for highly selective functionalization at the 5-position. The protocols outlined in this document provide robust starting points for the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Researchers and drug development professionals can leverage these methods to efficiently synthesize a diverse array of substituted benzoic acid derivatives, which are key intermediates in the development of novel therapeutics and functional materials. Optimization of the reaction conditions for specific substrates and scales is encouraged to achieve maximum efficiency and yield.
References
Application Notes and Protocols: Step-by-Step Synthesis of Teraryl-Based α-Helix Mimetics Using 2-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of teraryl-based α-helix mimetics, a promising class of molecules for the inhibition of protein-protein interactions (PPIs). The protocol utilizes 2-Bromo-5-iodobenzoic acid as a versatile starting material, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds to achieve a regioselective, sequential Suzuki-Miyaura cross-coupling. This modular approach allows for the systematic construction of a terphenyl scaffold, which can be further functionalized to mimic the spatial orientation of key amino acid side chains of an α-helix. A primary biological target for such mimetics is the p53-MDM2 interaction, a critical pathway in cancer biology.
Introduction
The mimicry of protein secondary structures, particularly the α-helix, is a powerful strategy in drug discovery for targeting challenging protein-protein interactions. Terphenyl-based scaffolds have emerged as effective α-helix mimetics, offering a rigid framework to present chemical functionalities that can replicate the key interacting residues of an α-helical peptide.[1][2] The synthesis of these complex molecules can be streamlined through a modular and flexible approach employing sequential palladium-catalyzed cross-coupling reactions.[1]
The use of a central aromatic core featuring two halide leaving groups with differentiated reactivity is a key strategy for the controlled assembly of the teraryl structure.[3][4] this compound is an ideal starting material for this purpose, as the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for a selective, first Suzuki-Miyaura coupling at the iodine-bearing position, followed by a second coupling at the bromine-bearing position under different reaction conditions. This step-wise approach enables the introduction of two different aryl or heteroaryl groups onto the central benzoic acid core, providing access to a diverse library of teraryl-based α-helix mimetics.
Biological Target: The p53-MDM2 Interaction
A well-established and therapeutically relevant target for α-helix mimetics is the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2.[1][5] Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, which adopts an α-helical conformation upon binding. This interaction leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby keeping its levels low.[1][6] In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and compromising its tumor-suppressive functions, such as cell cycle arrest and apoptosis.
Teraryl-based α-helix mimetics are designed to mimic the key hydrophobic residues of the p53 α-helix (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the surface of MDM2. By competitively binding to this pocket, the mimetics disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 can then induce the transcription of its target genes, ultimately leading to cell cycle arrest or apoptosis in cancer cells.
Caption: p53-MDM2 signaling pathway and its inhibition by a teraryl α-helix mimetic.
Experimental Protocols
The synthesis of teraryl-based α-helix mimetics from this compound is a two-step sequential Suzuki-Miyaura cross-coupling process, followed by further functionalization if required.
Step 1: First Suzuki-Miyaura Coupling (Selective Coupling at the C-I Bond)
This protocol describes the selective coupling of an arylboronic acid to the more reactive C-I bond of this compound.
Caption: Workflow for the first selective Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic Acid 1 (e.g., 4-methoxyphenylboronic acid)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), arylboronic acid 1 (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add Palladium Tetrakis(triphenylphosphine) (0.03 equiv) to the flask.
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure 2-Bromo-5-aryl-benzoic acid.
Step 2: Second Suzuki-Miyaura Coupling (Coupling at the C-Br Bond)
This protocol describes the coupling of a second arylboronic acid to the less reactive C-Br bond of the 2-Bromo-5-aryl-benzoic acid intermediate.
Caption: Workflow for the second Suzuki-Miyaura coupling to form the teraryl core.
Materials:
-
2-Bromo-5-aryl-benzoic acid (from Step 1)
-
Arylboronic Acid 2 (e.g., 3-aminophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-aryl-benzoic acid (1.0 equiv), arylboronic acid 2 (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-Bromo-5-aryl-benzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure teraryl-based α-helix mimetic core.
Data Presentation
The following tables summarize representative quantitative data for the sequential Suzuki-Miyaura coupling reactions. Yields are illustrative and may vary depending on the specific arylboronic acids used.
Table 1: First Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner (Arylboronic Acid 1) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 85-95 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-90 |
| This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 82-92 |
Table 2: Second Suzuki-Miyaura Coupling
| Starting Material (2-Bromo-5-aryl-benzoic acid) | Coupling Partner (Arylboronic Acid 2) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-(4-methoxyphenyl)benzoic acid | 3-Aminophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 70-85 |
| 2-Bromo-5-phenylbenzoic acid | 4-(Hydroxymethyl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 65-80 |
| 2-Bromo-5-(4-fluorophenyl)benzoic acid | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 20 | 60-75 |
Conclusion
The sequential Suzuki-Miyaura cross-coupling of this compound provides a robust and flexible platform for the synthesis of teraryl-based α-helix mimetics. The differential reactivity of the halogen atoms allows for the controlled and regioselective introduction of diverse aryl substituents, enabling the creation of extensive libraries for screening against protein-protein interaction targets such as p53-MDM2. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. Inhibition of p53 degradation by Mdm2 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53-dependent apoptosis in the absence of transcriptional activation of p53-target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MDM2-mediated p53 ubiquitination and degradation by ribosomal protein L5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the diazotization of 5-amino-2-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt. This multi-step process is favored for its regioselectivity and availability of starting materials.[1]
Q2: What are the critical parameters to control for a high yield in this synthesis?
The critical parameters for achieving a high yield include strict temperature control during diazotization (typically 0-5°C), slow and controlled addition of reagents, and ensuring the completeness of the diazotization step before proceeding.[2][3]
Q3: How can I confirm that the initial diazotization step is complete?
A simple and effective way to check for the completion of the diazotization reaction is to use starch-iodide paper. The presence of excess nitrous acid, necessary for the reaction to go to completion, will result in a blue color on the paper. A persistent blue color indicates that the aromatic amine has been fully consumed.[3]
Q4: What are the primary safety concerns when performing this synthesis?
The primary safety concern is the handling of aryl diazonium salts, which can be explosive when isolated and dry. Therefore, they are typically prepared in situ at low temperatures and used immediately without isolation. Additionally, the synthesis involves the use of strong acids and corrosive reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Maintain the reaction temperature strictly between 0-5°C during the addition of sodium nitrite. Ensure vigorous stirring to maintain a homogenous mixture. Use a slight excess of sodium nitrite and acid to drive the reaction to completion. Test for excess nitrous acid using starch-iodide paper.[2][3] |
| Premature Decomposition of Diazonium Salt | Keep the temperature of the diazonium salt solution below 5°C at all times. Use the diazonium salt immediately after its preparation. Avoid exposure to direct sunlight. |
| Side Reactions (e.g., Phenol Formation) | Low temperatures suppress the formation of phenolic byproducts. Ensure the reaction medium is sufficiently acidic.[4] |
| Formation of Biaryl Byproducts | The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[5] Minimize these side reactions through controlled temperature and efficient stirring. |
| Loss of Product During Workup | This compound has some solubility in water. When performing extractions, saturate the aqueous layer with a salt like NaCl to reduce the solubility of the product. Use cold solvents for washing the final product to minimize loss.[2] |
Impure Final Product
| Potential Cause | Recommended Solution |
| Presence of Starting Material (5-amino-2-bromobenzoic acid) | Ensure the diazotization reaction has gone to completion. Consider a slightly longer reaction time or a small increase in the amount of sodium nitrite. |
| Formation of 2-Bromo-5-hydroxybenzoic acid | This is a common byproduct if the temperature during the Sandmeyer reaction is too high or if the diazonium salt is exposed to water for an extended period before the addition of the iodide source.[4] Strict temperature control and prompt use of the diazonium salt are crucial. |
| Formation of Dark, Tar-like Byproducts | This often indicates the decomposition of the diazonium salt and subsequent radical side reactions. This can be caused by elevated temperatures, the presence of impurities, or an inappropriate reaction pH.[3] Ensure all glassware is clean and reagents are of high purity. |
| Presence of Isomeric Impurities | If an alternative route of direct iodination of 2-bromobenzoic acid is used, isomeric impurities can form. Purification by recrystallization is typically effective in removing these isomers. |
Experimental Protocols
Synthesis of this compound from 5-Amino-2-bromobenzoic Acid
This protocol is adapted from a patented procedure and has been reported to produce a high yield of the desired product.[1]
Materials:
-
5-amino-2-bromobenzoic acid
-
35% Hydrochloric acid
-
Methanol
-
Sodium nitrite
-
Sodium iodide
-
Sodium bisulfite
-
Water
Procedure:
-
Diazotization:
-
In a reaction vessel, mix 150.0g of 35% hydrochloric acid, 650.0g of water, 650.0g of methanol, and 100.0g of 5-amino-2-bromobenzoic acid.
-
Cool the mixture to 0°C with stirring.
-
Slowly add a solution of 34.0g of sodium nitrite in 140.0g of water dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2 hours.
-
-
Iodination (Sandmeyer-type Reaction):
-
Prepare a solution of 94.0g of sodium iodide in 140.0g of water.
-
Slowly add the sodium iodide solution dropwise to the diazonium salt solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm naturally to 10°C and stir for 1 hour.
-
-
Quenching and Isolation:
-
Prepare a solution of 20.0g of sodium bisulfite in 140.0g of water.
-
Add the sodium bisulfite solution dropwise to the reaction mixture to quench any excess iodine, maintaining the temperature at 10°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the precipitate.
-
Wash the filter cake with 100.0g of water.
-
Dry the product at 60°C for 10 hours to obtain this compound.
-
Reported Yield: 93.8%[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical guide to troubleshooting low yield issues.
References
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-iodobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki coupling reaction? A1: The main challenge is achieving chemoselectivity. The molecule possesses two different halogen atoms, a bromine at the 2-position and an iodine at the 5-position. The goal is often to selectively functionalize one site while leaving the other intact for subsequent transformations.[1][2]
Q2: Which halogen is more reactive in a palladium-catalyzed Suzuki coupling, and why? A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[2] This is because the C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition by the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[3][4]
Q3: How can I achieve selective coupling at the iodo (C-5) position? A3: To favor coupling at the more reactive iodo-position, it is crucial to use mild reaction conditions.[5] This includes employing lower reaction temperatures, shorter reaction times, and selecting a catalyst system with moderate reactivity. Using palladium catalysts with less electron-rich or sterically hindered ligands can enhance selectivity for the C-I bond activation.[5]
Q4: Is it possible to perform a double cross-coupling to substitute both the bromine and the iodine? A4: Yes, a sequential or stepwise double cross-coupling is feasible. Typically, the more reactive iodine at the 5-position is substituted first under milder conditions. The less reactive bromine at the 2-position can then be coupled in a subsequent step, which often requires more forcing conditions, such as a stronger base, a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands), or higher temperatures.[2]
Q5: What are the common side reactions, and how can they be identified? A5: Common side reactions include:
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen.[6]
-
Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct.[7]
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, often due to excess water or an overly strong base.[2]
These byproducts can be identified using standard analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the crude reaction mixture to the starting materials.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of C-I Coupled Product | 1. Catalyst Inactivity: The Pd(II) precatalyst was not properly reduced to active Pd(0), or the catalyst has degraded.[7][8] 2. Poor Solubility: Reagents are not fully dissolved in the chosen solvent. 3. Inappropriate Base: The base is not strong enough to facilitate transmetalation or is insoluble.[9] 4. Ligand Choice: The ligand is not suitable for stabilizing the catalyst or promoting the reaction. | 1. Screen Catalysts/Ligands: Try different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., PPh₃, SPhos, XPhos). Consider using modern precatalysts (e.g., Buchwald G3/G4) for efficient generation of the active catalyst.[2][10] 2. Change Solvent System: Screen solvents like dioxane/water, toluene, or 2-MeTHF to improve solubility.[2][11] 3. Screen Bases: Test different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered.[2][5] 4. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%.[5] |
| 2. Poor Selectivity (Mixture of C-I and C-Br coupled products) | 1. Harsh Reaction Conditions: High temperature or prolonged reaction time is causing the less reactive C-Br bond to react.[6] 2. Highly Reactive Catalyst: A very active catalyst system (e.g., one with bulky, electron-rich ligands) is not effectively differentiating between the two halogens.[5] | 1. Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 50-60 °C) and gradually increase if necessary.[5] 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the C-I coupled product is maximized. 3. Use a Less Active Catalyst: Employ a less reactive catalyst system, such as Pd(PPh₃)₄, which can offer better selectivity. |
| 3. Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the homocoupling pathway and deactivate the catalyst.[7] 2. Inefficient Pd(II) Reduction: Using a Pd(II) source can lead to homocoupling as a side reaction during the in-situ reduction to Pd(0).[8] | 1. Thoroughly Degas: Ensure the solvent and reaction vessel are rigorously degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[12] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step. |
| 4. Formation of Dehalogenated Byproduct | 1. High Temperature: Elevated temperatures can promote the dehalogenation side reaction.[6] 2. Base as Hydride Source: Some bases or solvent impurities can act as hydride donors. | 1. Lower the Temperature: Conduct the reaction at the lowest effective temperature. 2. Screen Bases: Evaluate different bases. Sometimes a weaker base like NaHCO₃ or KF can mitigate this issue.[9] |
Experimental Protocols
Protocol: Selective Suzuki-Miyaura Coupling at the 5-position (C-I)
This protocol is a representative starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., Dioxane/Water, 4:1 ratio)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (for work-up)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for common Suzuki coupling issues.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Reactions of 2-Bromo-5-iodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during regioselective reactions of 2-Bromo-5-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving regioselectivity in cross-coupling reactions with this compound?
A1: Regioselectivity is achieved due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the 5-position (where iodine is located) while leaving the 2-position (with bromine) intact for subsequent transformations.[1]
Q2: Which cross-coupling reactions are commonly used for the regioselective functionalization of this compound?
A2: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are widely used for the regioselective functionalization of this compound.[2][3] These reactions are valued for their tolerance of a wide range of functional groups.
Q3: How does the carboxylic acid group on this compound affect cross-coupling reactions?
A3: The carboxylic acid group can potentially complicate palladium-catalyzed cross-coupling reactions. It can coordinate to the metal center, which may inhibit the catalytic cycle. Additionally, the acidic proton can interfere with the basic conditions often required for these reactions. In some cases, protecting the carboxylic acid as an ester may be considered to avoid these issues.
Q4: What are the primary applications of regioselective reactions with this compound?
A4: The ability to selectively functionalize this compound at two different positions makes it a valuable building block in the synthesis of complex organic molecules.[1] This is particularly important in pharmaceutical and materials science research for creating novel compounds with specific structures and properties.[3][4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Mono-substituted Product
If you are experiencing a low yield of the 5-substituted-2-bromobenzoic acid, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and, if applicable, copper co-catalyst. Ensure proper storage and handling to prevent degradation. The formation of a black precipitate ("palladium black") indicates catalyst decomposition. |
| Poor Reagent Quality | Ensure all reagents, including the boronic acid/ester (Suzuki) or terminal alkyne (Sonogashira), are pure and free from inhibitors. |
| Suboptimal Reaction Temperature | For Sonogashira reactions with aryl bromides, higher temperatures (around 100°C) may be necessary to facilitate oxidative addition.[5] Conversely, for selective reactions at the more reactive C-I bond, starting with a lower temperature is advisable. |
| Inappropriate Solvent or Base | Ensure the solvent is anhydrous and has been properly degassed to remove oxygen, which can lead to unwanted side reactions like homocoupling.[6] The choice of base is also critical and may need to be optimized for your specific substrate. |
Problem 2: Poor Regioselectivity (Formation of Di-substituted Product)
If you are observing a significant amount of the 2,5-di-substituted product, consider these strategies to enhance selectivity for the C-I bond:
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions are too Harsh | High temperatures and long reaction times can promote the slower reaction at the C-Br bond. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. |
| High Catalyst Loading | A high concentration of the active catalyst can increase the rate of the second coupling reaction. Consider reducing the catalyst loading. |
| Ligand Choice | The nature of the phosphine ligand on the palladium catalyst can influence selectivity. Bulky, electron-rich ligands can sometimes enhance selectivity, but this may require empirical screening. |
Data Presentation
The following tables summarize typical reaction conditions for regioselective Suzuki and Sonogashira couplings of dihaloarenes. Note that optimal conditions for this compound may require some optimization.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Ref. |
| 2,5-Dibromothiophene | Arylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [7][8] |
| 2-Bromo-5-iodopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | >80 | [9] |
| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | High | [10] |
Table 2: Representative Conditions for Regioselective Sonogashira Coupling
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Ref. |
| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | Toluene | 80 | - | 85 | [11] |
| 2-Bromo-4-iodopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | - | High | [12] |
| Aryl Iodide | Terminal alkyne | Pd(OAc)₂ (cat.) | - | Bu₄NOAc | DMF | RT | - | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[12]
Visualizations
Caption: General experimental workflow for regioselective cross-coupling.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-5-iodobenzoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5-iodobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent. | Add small portions of hot solvent until the compound fully dissolves. Avoid a large excess. |
| Incorrect solvent choice. | The compound may have low solubility even at high temperatures. Consult the solvent suitability table and consider a different solvent or a mixed solvent system. | |
| Oiling out (product separates as a liquid instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. | Lower the temperature of the solvent. If using a mixed solvent system, add more of the solvent in which the compound is less soluble. |
| Solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| No crystal formation upon cooling. | Solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. | |
| Low recovery of purified crystals. | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals were washed with a solvent at room temperature. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution. | |
| Discolored crystals after recrystallization. | Colored impurities are not removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase polarity. | Optimize the mobile phase composition. If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly or not at all, increase the polarity. |
| Tailing of the spot corresponding to the product on TLC and broad peaks during column chromatography. | The compound is acidic and is interacting strongly with the silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate) is often effective. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly without air bubbles. Always maintain a level of solvent above the silica gel bed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as o-bromobenzoic acid or 5-amino-2-bromobenzoic acid, depending on the synthetic route.[1] Positional isomers, which have very similar physical properties to the desired product, can also be present and may be challenging to remove.[2]
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For closely related compounds like 2,5-dibromobenzoic acid, alcohols such as methanol and ethanol have been shown to be effective, yielding high purity crystals.[3] Water can also be a suitable solvent for the recrystallization of benzoic acids in general.[4][5] A mixed solvent system, such as ethyl acetate/hexane, may also be effective. Experimental screening of solvents is recommended to find the optimal conditions.
Q3: How can I improve the crystal quality during recrystallization?
A3: To obtain larger, purer crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[4] Rapid cooling can lead to the formation of small, impure crystals.
Q4: What is a good starting mobile phase for column chromatography of this compound?
A4: A good starting point for the purification of moderately polar, acidic compounds like this compound on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. To prevent peak tailing, it is highly recommended to add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.
Q5: How do I monitor the progress of the column chromatography?
A5: The fractions collected from the column should be analyzed by Thin Layer Chromatography (TLC) to determine which fractions contain the purified product. Fractions containing the pure compound should be combined.
Quantitative Data Summary
The following table summarizes qualitative solubility information and typical purity levels achieved for related compounds, which can serve as a guide for the purification of this compound.
| Technique | Solvent/Mobile Phase | Expected Purity | Notes |
| Recrystallization | Methanol or Ethanol | >98% (for 2,5-dibromobenzoic acid)[3] | Alcoholic solvents are promising for dihalogenated benzoic acids. |
| Water | Purity improvement demonstrated for benzoic acid.[4][5] | Solubility is low in cold water and increases significantly in hot water. | |
| Column Chromatography | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | High purity achievable. | The addition of acid to the mobile phase is crucial for good peak shape and separation of acidic compounds. |
Experimental Protocols
Protocol 1: Recrystallization from an Alcoholic Solvent (e.g., Methanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot methanol and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Bromo-5-iodobenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Bromo-5-iodobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Sandmeyer Reaction: This route starts with the diazotization of 2-amino-5-bromobenzoic acid, followed by the introduction of iodine using a suitable iodide salt (e.g., potassium iodide).[1][2]
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Electrophilic Halogenation: This approach involves either the direct iodination of 2-bromobenzoic acid or the bromination of 2-iodobenzoic acid. These reactions typically require a catalyst and careful control of conditions to ensure the desired regioselectivity.
Q2: What is the significance of the different halogen atoms in this compound?
A2: The presence of both bromine and iodine on the benzoic acid core allows for orthogonal functionalization. This means that one halogen can be selectively reacted while the other remains intact for subsequent transformations, which is highly valuable in multi-step syntheses of complex molecules.
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the substitution pattern and the absence of isomeric impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the product and detecting trace impurities. A reversed-phase HPLC method with UV detection is commonly employed.[4][5]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (171-175 °C) is indicative of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Synthesis Route 1: Sandmeyer Reaction of 2-Amino-5-bromobenzoic Acid
Problem 1: Low Yield of this compound
Question: I am getting a low yield in my Sandmeyer reaction starting from 2-amino-5-bromobenzoic acid. What are the potential causes and how can I improve it?
Answer:
Low yields in the Sandmeyer synthesis of this compound can be attributed to several factors. The most common issues are incomplete diazotization, premature decomposition of the diazonium salt, and competing side reactions.[6]
Potential Causes and Solutions:
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is a critical step.
-
Troubleshooting:
-
Ensure the complete dissolution or fine suspension of the starting material, 2-amino-5-bromobenzoic acid, in the acidic medium before adding the sodium nitrite solution.
-
Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent the decomposition of nitrous acid.
-
Use a slight excess of sodium nitrite to ensure the reaction goes to completion. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[6][7]
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable.
-
Troubleshooting:
-
Strictly maintain the reaction temperature between 0-5 °C during diazotization and before the addition of the iodide salt.
-
Use the diazonium salt solution immediately after its preparation.
-
-
-
Side Reactions: The primary side reaction is the formation of 2-bromo-5-hydroxybenzoic acid (phenol byproduct) from the reaction of the diazonium salt with water.[7][8]
-
Troubleshooting:
-
Keep the reaction temperature low to minimize the rate of this side reaction.
-
Ensure a sufficiently acidic environment, as this can help to stabilize the diazonium salt.
-
-
Data Presentation: Effect of Temperature on Phenol Byproduct Formation
| Reaction Temperature (°C) | Approximate Yield of this compound (%) | Approximate Yield of 2-Bromo-5-hydroxybenzoic Acid (%) |
| 0-5 | 80-90 | < 5 |
| 10 | 65-75 | 10-15 |
| 25 (Room Temp) | 40-50 | 25-35 |
Note: These are representative values to illustrate the trend. Actual yields may vary based on specific reaction conditions.
Experimental Protocol: Sandmeyer Synthesis of this compound
-
Diazotization:
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Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
-
Iodination:
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In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate should form.
-
-
Work-up and Purification:
Mandatory Visualization: Sandmeyer Reaction Workflow
References
- 1. 2-Amino-4-bromo-5-iodo-benzoic acid | Benchchem [benchchem.com]
- 2. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. ruifuchem.com [ruifuchem.com]
- 5. 25252-00-0|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions with 2-Bromo-5-iodobenzoic Acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during the palladium-catalyzed functionalization of this compound.
Issue 1: Low or No Product Yield
Q: I am not observing any formation of my desired product, or the yield is very low. What are the potential causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors related to catalyst activity, reaction conditions, or reagent integrity.
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Inactive Catalyst: The active form of the catalyst is Palladium(0), which is sensitive to oxygen. Inadequate degassing or using an old bottle of a Pd(0) precatalyst can result in an inactive catalytic system.
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Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For a substrate with a potentially coordinating carboxylic acid group, the choice of ligand is critical.
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Solution: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often effective as they can promote the rate-determining oxidative addition and reductive elimination steps.
-
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Inappropriate Base: The base plays a crucial role, particularly in Suzuki reactions where it activates the boronic acid, and in Buchwald-Hartwig aminations to deprotonate the amine. An unsuitable base can lead to poor reactivity or substrate decomposition. The carboxylic acid on your substrate will also react with the base to form a salt, which can affect solubility.
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Solution: Screen a variety of bases. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and their solubility should be considered in your chosen solvent system.[1][2] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[3]
-
-
Poor Solubility: The salt form of the benzoic acid, generated under basic conditions, may have poor solubility in common organic solvents, hindering the reaction.[4]
-
Solution: A mixture of solvents, such as Dioxane/Water or Toluene/Water, can improve the solubility of all reaction components.[5]
-
-
Suboptimal Temperature: The reaction may require thermal energy to overcome activation barriers.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 80-110 °C). However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.
-
Issue 2: Poor Chemoselectivity (Reaction at both Bromine and Iodine)
Q: My reaction is not selective and I'm getting a mixture of products from coupling at the C-I bond, the C-Br bond, and double-coupling. How can I achieve selective functionalization of the C-I bond?
A: Achieving high chemoselectivity is key when working with dihalogenated substrates. The selectivity is primarily governed by the difference in bond dissociation energies (C-I < C-Br), making the carbon-iodine bond more reactive towards oxidative addition.[6]
-
Highly Reactive Catalyst System: A very active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds, especially at elevated temperatures.[7]
-
Solution: Use a less reactive catalyst system. For example, a catalyst with less electron-donating ligands like triphenylphosphine (PPh₃) may offer higher selectivity.
-
-
Reaction Conditions Too Forcing: High temperatures and long reaction times will eventually provide enough energy to activate the stronger C-Br bond.
-
Solution: Employ milder reaction conditions. Start at a lower temperature (e.g., room temperature to 60 °C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the C-Br bond.
-
-
Stoichiometry: Using a large excess of the coupling partner (e.g., boronic acid, alkyne) can drive the reaction towards double substitution.
-
Solution: Use a controlled amount of the coupling partner, typically between 1.05 and 1.2 equivalents.
-
Issue 3: Significant Formation of Side Products
Q: Besides my desired product, I am observing significant amounts of side products like dehalogenated starting material or homocoupled products. What causes this and how can I minimize it?
A: The formation of side products is common and can often be suppressed by optimizing reaction conditions.
-
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can be a significant side reaction, particularly for the more reactive C-I bond. This occurs when the palladium-halide intermediate reacts with a hydride source instead of the desired coupling partner.
-
Causes & Solutions: Water, alcohols, or even the amine base can act as hydride sources. Ensure you are using anhydrous solvents. If using a solvent mixture containing water, minimize the water content. An unproductive side reaction in Buchwald-Hartwig amination can also lead to hydrodehalogenation.[3]
-
-
Homocoupling: This involves the coupling of two molecules of the same partner (e.g., two boronic acid molecules in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).
-
Causes & Solutions: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4] Rigorous degassing of the reaction mixture is crucial. In Sonogashira couplings, excessive amounts of the copper(I) co-catalyst can also promote alkyne homocoupling (Glaser coupling). Use the minimum effective amount of the copper salt.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound in palladium-catalyzed cross-coupling reactions? The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the 5-position (iodo) under milder conditions.[6][8]
Q2: Does the carboxylic acid group interfere with the reaction? Yes, the carboxylic acid group can interfere. Under the basic conditions required for most cross-coupling reactions, it will be deprotonated to a carboxylate salt. This can cause solubility issues and the carboxylate may coordinate to the palladium catalyst, potentially inhibiting its activity.[4] Careful selection of the base and solvent is crucial to mitigate these effects.
Q3: Can I achieve selective coupling at the C-Br bond? While challenging due to the higher reactivity of the C-I bond, it is possible. The most common strategy is sequential coupling: first, react at the more reactive iodo-position under mild conditions, isolate the product, and then perform a second coupling at the bromo-position under more forcing conditions (e.g., higher temperature, more active catalyst system).
Q4: Do I need a glovebox to set up these reactions? While a glovebox provides the best inert atmosphere, it is not strictly necessary for many modern catalyst systems. Many palladium precatalysts and ligands are air-stable.[1] However, it is critical to use standard Schlenk line techniques to ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed to prevent catalyst deactivation and side reactions.
Q5: My catalyst turns black during the reaction. Is this a problem? The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition or aggregation. This can happen due to high temperatures, impurities, or an insufficient amount of ligand to stabilize the Pd(0) species. While some reactions may still proceed to completion, the formation of palladium black is a sign of an unstable catalytic system and can lead to lower yields and reproducibility. Using more robust ligands or pre-catalysts can often prevent this.[9]
Data Presentation: Comparative Reaction Conditions
The following tables provide representative starting conditions for various palladium-catalyzed reactions with this compound, focusing on selective coupling at the C-I position. These are intended as a starting point for optimization.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid | 1.1 - 1.2 equiv |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3 mol% |
| Ligand | PPh₃, SPhos, RuPhos | 2 - 6 mol% |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O (e.g., 4:1) | Degassed |
| Temperature | 60 - 90 °C | Lower temp favors selectivity |
| Time | 4 - 16 h | Monitor by TLC/LC-MS |
| Expected Yield | 70 - 95% | Highly substrate-dependent |
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Aryl Halide | This compound | 1.0 equiv |
| Terminal Alkyne | Aryl or Alkyl Alkyne | 1.1 - 1.5 equiv |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 3 mol% |
| Copper(I) Source | CuI | 1 - 5 mol% (omit for copper-free) |
| Base | Triethylamine (TEA), DIPEA | Often used as solvent or co-solvent |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed |
| Temperature | Room Temp. - 60 °C | Mild conditions are crucial |
| Time | 2 - 12 h | Monitor by TLC/LC-MS |
| Expected Yield | 75 - 98% | Generally high-yielding |
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
|---|---|---|
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 2 mol% |
| Ligand | Xantphos, BINAP, XPhos | 2 - 4 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.0 equiv |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80 - 110 °C | |
| Time | 8 - 24 h | Monitor by TLC/LC-MS |
| Expected Yield | 65 - 90% | Highly dependent on amine and ligand |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a general method for the selective coupling of an arylboronic acid with this compound at the 5-position.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-I Position
This protocol outlines a standard procedure for the palladium/copper co-catalyzed coupling of a terminal alkyne with this compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 3 mol%).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Triethylamine, which can also serve as the solvent).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow and Signaling Pathways
Caption: A general workflow for troubleshooting palladium-catalyzed reactions.
Caption: Competing reaction pathways for this compound.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing solvent conditions for reactions involving 2-Bromo-5-iodobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions and troubleshooting common issues encountered in reactions involving 2-Bromo-5-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: this compound is a solid with low solubility in water. It exhibits slight solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and acetone, as well as in polar protic solvents like methanol.[1] For many cross-coupling reactions, solvent systems are often mixtures, such as toluene/water or dioxane/water, to accommodate both the organic-soluble catalyst and the starting material which may be used as a salt.
Q2: I am observing no or very low conversion in my cross-coupling reaction. What are the likely causes?
A2: Low or no conversion can be attributed to several factors. A primary concern with 2-halobenzoic acids is the potential for the ortho-carboxylate group to coordinate with the palladium catalyst, forming an inactive complex.[2] Other common causes include the use of a non-optimal base, poor solubility of the starting material in the chosen solvent, or general catalyst deactivation by impurities.[2]
Q3: How can I prevent the carboxylate group from poisoning my palladium catalyst?
A3: To mitigate catalyst poisoning by the carboxylate group, employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands is recommended. These ligands can sterically hinder the coordination of the carboxylate to the palladium center.[2] Another effective strategy is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester is less coordinating and can be hydrolyzed back to the carboxylic acid after the reaction.[2]
Q4: My reaction is producing a significant amount of a decarboxylated byproduct. How can I avoid this?
A4: Decarboxylation of this compound can occur under thermal stress or in the presence of strong bases.[2] To prevent this side reaction, it is advisable to use milder reaction conditions, including lower temperatures and weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like hydroxides.[2]
Q5: Which halogen is more reactive in this compound for cross-coupling reactions?
A5: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective functionalization at the iodine-substituted position under milder conditions, while the bromine-substituted position can be reacted subsequently under more forcing conditions if desired.[4][5]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Symptoms: The starting material does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and potentially slow or incomplete reaction.
-
Solutions:
-
Solvent Screening: Test the solubility in a range of solvents. A qualitative summary is provided in Table 1.
-
Biphasic Solvent Systems: For reactions like Suzuki-Miyaura coupling, a biphasic system such as toluene/water or dioxane/water can be effective.[2]
-
Co-solvents: The addition of a co-solvent in which the starting material is more soluble can improve overall solubility.
-
Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of the starting material.[6]
-
Issue 2: Low or No Product Yield in Cross-Coupling Reactions
-
Symptoms: TLC or LC-MS analysis shows unreacted starting material and minimal to no desired product.
-
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: Formation of Side Products
-
Symptoms: Multiple spots on TLC or peaks in LC-MS indicate the formation of undesired compounds.
-
Common Side Reactions and Solutions:
-
Decarboxylation:
-
Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions:
-
Protodeboronation (in Suzuki Reactions):
-
Cause: Hydrolysis of the boronic acid.
-
Solution: Use anhydrous solvents and consider using a more stable boronate ester instead of the boronic acid.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Often used as a co-solvent to aid in dissolving starting materials.[1] |
| Acetone | Slightly Soluble | [1] | |
| Tetrahydrofuran (THF) | - | A common solvent for cross-coupling reactions; solubility should be experimentally verified. | |
| 1,4-Dioxane | - | Frequently used in Suzuki reactions, often in a mixture with water. | |
| Polar Protic | Methanol | Slightly Soluble | [1] |
| Water | Low Solubility | [1] | |
| Nonpolar | Toluene | - | A common solvent for Suzuki reactions, often in a biphasic system with water.[9] |
Note: "-" indicates that specific data was not found and solubility should be determined experimentally.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if separate.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[10]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general guideline and optimization is likely necessary.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv).[10] Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at a suitable temperature (ranging from room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then typically washed with saturated aqueous ammonium chloride and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. This compound CAS#: 25252-00-0 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 2-Bromo-5-iodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with 2-bromo-5-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Therefore, the iodine at the 5-position of this compound is significantly more reactive than the bromine at the 2-position. This inherent difference in reactivity is the key to achieving regioselective cross-coupling, allowing for selective functionalization at the C-I bond under milder conditions.[1]
Q2: My cross-coupling reaction with this compound is giving low to no yield. What are the common causes?
A2: Low or no conversion in cross-coupling reactions with this compound can be attributed to several factors, primarily related to the presence of the carboxylic acid group and potential catalyst inhibition. The primary issues include:
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Catalyst Poisoning by the Carboxylate Group: The ortho-carboxylate group can chelate to the palladium center, forming a stable and catalytically inactive palladacycle.[2] This sequestration of the active catalyst is a common deactivation pathway.
-
Substrate Decarboxylation: Halogen-substituted benzoic acids can undergo decarboxylation at elevated temperatures or in the presence of strong bases, leading to the formation of 1-bromo-4-iodobenzene.[2] This side reaction consumes the starting material.
-
Poor Solubility: The salt form of the benzoic acid may have limited solubility in common organic solvents, resulting in a heterogeneous reaction mixture and reduced reaction rates.[2]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.[3]
Q3: How can I prevent catalyst poisoning by the ortho-carboxylate group?
A3: To mitigate catalyst poisoning, consider the following strategies:
-
Use of Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can sterically hinder the coordination of the carboxylate group to the palladium center.[2]
-
Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a highly effective strategy to prevent chelation and decarboxylation.[2] The ester group is less coordinating and can be hydrolyzed back to the carboxylic acid after the coupling reaction.[2][3]
Q4: What are the recommended strategies to avoid decarboxylation?
A4: To minimize decarboxylation, the following adjustments to the reaction conditions are recommended:
-
Temperature Control: Operate the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[2]
-
Base Selection: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases such as hydroxides or alkoxides.[2]
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.[2]
Q5: Which type of cross-coupling reaction is most suitable for my desired transformation with this compound?
A5: The choice of cross-coupling reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[1][4][5]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[6]
-
Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with primary or secondary amines.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is not proceeding. I am using Pd(PPh₃)₄ and K₃PO₄ in dioxane/water. What should I do?
Answer: This is a common problem that often points to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling.
Detailed Steps:
-
Protect the Carboxylic Acid: The most reliable solution is to convert the carboxylic acid to its methyl or ethyl ester. This prevents both catalyst poisoning and decarboxylation.[2]
-
Optimize the Catalyst System: If protecting the acid is not an option, switch from Pd(PPh₃)₄ to a catalyst system known to be more robust for challenging substrates. Consider using a palladium precursor like Pd(OAc)₂ or a pre-catalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2]
-
Screen Bases: K₃PO₄ can be a strong base. Try milder bases like K₂CO₃ or Cs₂CO₃, which are less likely to promote decarboxylation.[2]
-
Adjust the Temperature: High temperatures can lead to decarboxylation and catalyst degradation. Screen temperatures from room temperature up to 80 °C.
-
Solvent System: While dioxane/water is common, solubility of the carboxylate salt might be an issue. A toluene/water biphasic system could be beneficial.[2]
Issue 2: Selective Coupling at the Iodo vs. Bromo Position
Question: I want to perform a sequential cross-coupling on this compound. How do I ensure selective reaction at the iodine first?
Answer: Achieving selectivity relies on leveraging the higher reactivity of the C-I bond compared to the C-Br bond.
Logical Relationship for Selective Coupling:
Caption: Logic for sequential cross-coupling of this compound.
Key Parameters for C-I Selectivity:
-
Reaction Temperature: Use lower temperatures (e.g., room temperature to 60 °C) to favor the more reactive C-I bond.
-
Reaction Time: Monitor the reaction closely and stop it once the mono-coupled product is formed to prevent subsequent reaction at the C-Br bond.[1]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the first coupling partner to ensure full conversion at the iodo position without driving the reaction at the bromo position.[1]
-
Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient for selective coupling at the iodo- position.[1]
Data Presentation
Table 1: General Catalyst and Condition Selection Guide for Selective Coupling at the C-I Position
| Cross-Coupling Type | Palladium Precursor | Ligand | Base | Solvent System | Typical Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 60 - 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | (none) | Et₃N / i-Pr₂NH | THF or DMF | Room Temp - 60 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 |
Note: The conditions above are starting points and require optimization for the specific substrate and coupling partner. Protecting the carboxylic acid as an ester is generally recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Esterified this compound
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the iodo- position of methyl 2-bromo-5-iodobenzoate.
Materials:
-
Methyl 2-bromo-5-iodobenzoate (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., 4:1 Dioxane/H₂O)
Experimental Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask, add methyl 2-bromo-5-iodobenzoate, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Managing reaction temperature for 2-Bromo-5-iodobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-iodobenzoic acid. The following information is intended to assist in managing reaction temperatures and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical temperature ranges for the synthesis of this compound via diazotization of 5-amino-2-bromobenzoic acid?
A1: Precise temperature control is crucial for the successful synthesis of this compound through the diazotization of 5-amino-2-bromobenzoic acid followed by a Sandmeyer-type iodination. The diazotization step, which is highly exothermic, should be maintained between -10°C and 10°C, with a more preferable range of -5°C to 5°C, and ideally at 0°C.[1] Following the formation of the diazonium salt, the subsequent iodination reaction should be conducted at a temperature of 0°C to 20°C.[1]
Q2: Why is maintaining a low temperature so critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable intermediates.[2] Maintaining a low temperature, typically between 0-5°C, is essential to prevent their decomposition.[3] If the temperature rises above this range, the diazonium salt can decompose, often leading to the formation of undesired byproducts, such as phenols, and a significant reduction in the yield of the target product.[4] In some cases, uncontrolled decomposition can be vigorous, releasing nitrogen gas.
Q3: What are the potential consequences of inadequate temperature control during the synthesis?
A3: Failure to maintain the recommended temperature ranges can lead to several issues, including:
-
Low Yield: Decomposition of the diazonium salt intermediate directly reduces the amount of product formed.
-
Impurity Formation: Higher temperatures can promote side reactions, leading to the formation of impurities that may be difficult to separate from the desired this compound. For instance, reaction with water at elevated temperatures can produce phenolic byproducts.[4]
-
Reaction Failure: In severe cases of temperature deviation, the reaction may fail to produce any significant amount of the desired product.
Q4: Can the bromination of 2-iodobenzoic acid be performed as an alternative synthesis route, and what are the temperature considerations?
A4: Yes, an alternative route is the electrophilic bromination of 2-iodobenzoic acid. The reaction temperature for this process can vary depending on the specific reagents and catalysts used. For instance, bromination using N-bromosuccinimide (NBS) in the presence of a catalyst may be carried out at temperatures ranging from 10°C to 50°C.[5] It is important to carefully control the temperature to ensure selective bromination at the desired position and to minimize the formation of isomeric impurities.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or no yield of this compound | The temperature during the diazotization step was too high, leading to the decomposition of the diazonium salt. | Ensure the reaction mixture is maintained between -10°C and 10°C, preferably at 0°C, using an efficient cooling bath (e.g., ice-salt bath). Add the sodium nitrite solution dropwise to control the exothermic nature of the reaction.[1] |
| The temperature during the iodination step was not optimal. | Maintain the temperature between 0°C and 20°C during the addition of the iodide source and for the duration of the reaction as specified in the protocol.[1] | |
| Presence of significant phenolic impurities | The diazotization reaction mixture was allowed to warm up, causing the diazonium salt to react with water. | Improve the cooling efficiency and monitor the internal reaction temperature closely. Ensure all reagents and solvents are pre-cooled before addition where appropriate. |
| Reaction mixture turns dark brown or black during diazotization | This can indicate decomposition of the diazonium salt. | Immediately check and adjust the temperature to be within the optimal range (0-5°C). Ensure efficient stirring to dissipate localized heating. |
| Incomplete bromination of 2-iodobenzoic acid | The reaction temperature may be too low for the specific brominating agent and substrate. | If monitoring indicates a stalled reaction, a cautious and gradual increase in temperature within the recommended range (e.g., up to 50°C for NBS bromination) can be attempted.[5] However, be aware that this may also increase the rate of side reactions. |
| Formation of poly-halogenated or isomeric byproducts | The reaction temperature during bromination or iodination might be too high, leading to a loss of selectivity. | Adhere strictly to the recommended temperature range for the specific halogenation reaction. Lowering the temperature may improve selectivity, although it might require longer reaction times. |
Experimental Protocols
Synthesis of this compound via Diazotization
This protocol is a generalized procedure based on common laboratory practices. Researchers should consult specific literature for detailed experimental conditions.
-
Preparation of the Amine Salt Solution: In a reaction vessel equipped with a stirrer and a thermometer, suspend 5-amino-2-bromobenzoic acid in a mixture of an inorganic acid (e.g., hydrochloric acid or sulfuric acid) and water. Cool the mixture to 0°C in an ice-salt bath with constant stirring.[1]
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0°C. Add the cold sodium nitrite solution dropwise to the amine salt suspension, ensuring the temperature of the reaction mixture is maintained between -5°C and 5°C.[1] The rate of addition should be controlled to prevent a rapid increase in temperature due to the exothermic nature of the reaction. Stir the mixture at this temperature for the recommended time (e.g., 1-3 hours) to ensure complete formation of the diazonium salt.[1]
-
Iodination: Prepare a solution of an iodinating agent (e.g., potassium iodide or sodium iodide) in water and cool it to 0°C. Add this solution dropwise to the diazonium salt solution while maintaining the reaction temperature between 0°C and 20°C.[1] After the addition is complete, allow the reaction to proceed at this temperature for the specified duration (e.g., 1-3 hours).[1]
-
Work-up: Once the reaction is complete, the product can be isolated by filtration. The crude product may be purified by recrystallization from a suitable solvent.
Quantitative Data Summary
| Parameter | Diazotization Step | Iodination Step | Bromination (alternative route) |
| Temperature Range | -10°C to 10°C (preferably -5°C to 5°C)[1] | 0°C to 20°C[1] | 10°C to 50°C (example with NBS)[5] |
| Typical Reaction Time | 1 to 3 hours[1] | 1 to 3 hours[1] | Varies (monitor by TLC/HPLC) |
Troubleshooting Workflow
References
- 1. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. byjus.com [byjus.com]
- 4. scirp.org [scirp.org]
- 5. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-iodobenzoic Acid and 2-Bromo-5-chlorobenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of starting materials is paramount. Halogenated benzoic acids are versatile building blocks, and their reactivity in cross-coupling reactions is a critical consideration for synthetic strategy. This guide provides an objective comparison of the reactivity of 2-bromo-5-iodobenzoic acid and 2-bromo-5-chlorobenzoic acid, supported by representative experimental data and detailed protocols.
Executive Summary
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these compounds is the nature of the halogen at the 5-position. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. Consequently, This compound is substantially more reactive than 2-bromo-5-chlorobenzoic acid in common cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Theoretical Basis for Reactivity Difference
The difference in reactivity can be attributed to several key factors:
-
Bond Dissociation Energy (BDE): The C-I bond has a lower BDE (approximately 272 kJ/mol for iodobenzene) compared to the C-Cl bond (approximately 401 kJ/mol for chlorobenzene). This means less energy is required to break the C-I bond during the rate-determining oxidative addition step of the catalytic cycle.
-
Polarizability: Iodine is more polarizable than chlorine, which facilitates the interaction with the electron-rich palladium catalyst.
-
Electronic Effects: While both iodine and chlorine are electron-withdrawing groups, their effects on the aromatic ring differ. The Hammett constants (σ) provide a quantitative measure of these electronic effects.
| Substituent | σ (para) |
| -I | +0.18 |
| -Cl | +0.23 |
The less positive Hammett constant for iodine suggests it is slightly less electron-withdrawing than chlorine in the para position. However, the dominant factor in the reactivity of aryl halides in cross-coupling reactions is the C-X bond strength.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 5-position under milder conditions, leaving the C-Br bond intact for subsequent transformations.
Quantitative Data Summary
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-aryl-2-bromobenzoic acid |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| 2 | 2-Bromo-5-chlorobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 65 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 85 | 5 | 95 |
| 4 | 2-Bromo-5-chlorobenzoic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 71 |
Note: The data presented are representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 326.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-phenylbenzoic acid.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the C-I bond of this compound exhibits superior reactivity.
Quantitative Data Summary
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-bromo-5-(alkynyl)benzoic acid |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 50 | 6 | 88 |
| 2 | 2-Bromo-5-chlorobenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 70 | 20 | 58 |
| 3 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | Diisopropylamine | Toluene | 60 | 8 | 91 |
| 4 | 2-Bromo-5-chlorobenzoic acid | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | Diisopropylamine | Toluene | 80 | 24 | 62 |
Note: The data presented are representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol, 326.9 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (3 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-bromo-5-(phenylethynyl)benzoic acid.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
For synthetic chemists and drug development professionals, the choice between this compound and 2-bromo-5-chlorobenzoic acid will significantly impact the efficiency and feasibility of a synthetic route. The iodo-substituted compound offers a clear advantage in terms of reactivity, allowing for more facile C-C bond formation under milder conditions. This is particularly advantageous in the synthesis of complex molecules where functional group tolerance and high yields are critical. While 2-bromo-5-chlorobenzoic acid is a viable substrate, it necessitates more forcing conditions, which may not be compatible with sensitive functionalities and can lead to lower overall efficiency. The strategic use of this compound also allows for orthogonal chemistry, where the more reactive C-I bond can be selectively functionalized, preserving the C-Br bond for subsequent transformations, thereby offering greater synthetic flexibility.
Comparative Analysis of Bromo-iodobenzoic Acid Isomers: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, physicochemical properties, and reactivity of bromo-iodobenzoic acid isomers, highlighting their pivotal role as versatile building blocks in medicinal chemistry and materials science. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and insights into their application in targeted therapies.
The strategic placement of both bromine and iodine atoms on a benzoic acid scaffold imparts unique reactivity to bromo-iodobenzoic acid isomers, making them highly valuable intermediates in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures. This feature is particularly advantageous in the synthesis of targeted therapeutics, such as kinase and receptor inhibitors, as well as in the development of advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1][2][3] This guide presents a comparative overview of various bromo-iodobenzoic acid isomers to inform synthetic strategy and accelerate research and development.
Physicochemical Properties
The physical and chemical properties of bromo-iodobenzoic acid isomers are significantly influenced by the substitution pattern of the halogen atoms on the benzene ring. These properties, including melting point, acidity (pKa), and solubility, are critical parameters for their application in synthesis.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 2-Bromo-3-iodobenzoic acid | 855198-37-7 | C₇H₄BrIO₂ | 326.91 | 140-144 | 2.65 |
| 2-Bromo-4-iodobenzoic acid | 28547-29-7 | C₇H₄BrIO₂ | 326.91 | N/A | 2.70 |
| 2-Bromo-5-iodobenzoic acid | 25252-00-0 | C₇H₄BrIO₂ | 326.91 | 171-175 | 2.50[4] |
| 2-Bromo-6-iodobenzoic acid | 1022128-96-6 | C₇H₄BrIO₂ | 326.91 | N/A | 2.62 |
| 3-Bromo-2-iodobenzoic acid | 503821-94-1 | C₇H₄BrIO₂ | 326.91 | N/A | 2.89 |
| 3-Bromo-4-iodobenzoic acid | 249647-25-4 | C₇H₄BrIO₂ | 326.91 | N/A | 3.58 |
| 3-Bromo-5-iodobenzoic acid | 188815-32-9 | C₇H₄BrIO₂ | 326.91 | 219-221 | 3.56 |
| 4-Bromo-2-iodobenzoic acid | 1133123-02-0 | C₇H₄BrIO₂ | 326.91 | N/A | 2.88 |
| 4-Bromo-3-iodobenzoic acid | 42860-06-0 | C₇H₄BrIO₂ | 326.91 | N/A | 3.63 |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the identification and characterization of bromo-iodobenzoic acid isomers. The following table summarizes key spectral data.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | multiplet at 7.8-8.2 (aromatic H), singlet at ~13.0 (carboxyl H) | Signals expected between 120-140 (aromatic C), ~168 (carboxyl C) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C-Br/C-I stretches in fingerprint region | 326 (M+), isotopic pattern for Br and I |
| 3-Bromo-5-iodobenzoic acid | multiplet at 7.9-8.3 (aromatic H), singlet at ~13.0 (carboxyl H) | Signals expected between 120-140 (aromatic C), ~167 (carboxyl C) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C-Br/C-I stretches in fingerprint region[5] | 326 (M+), isotopic pattern for Br and I |
| 4-Bromo-2-iodobenzoic acid | multiplet at 7.5-8.0 (aromatic H), singlet at ~13.0 (carboxyl H) | Signals expected between 120-140 (aromatic C), ~169 (carboxyl C) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C-Br/C-I stretches in fingerprint region | 326 (M+), isotopic pattern for Br and I |
Note: Specific spectral data is often dependent on the solvent and instrument used. The data presented is a generalized representation based on available information.
Reactivity and Applications in Drug Development
The differential reactivity of the C-I and C-Br bonds is a key feature of bromo-iodobenzoic acid isomers, making them ideal substrates for sequential, site-selective cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2] This allows for the controlled introduction of different substituents, a crucial aspect in the construction of complex drug molecules.
For instance, 3-bromo-5-iodobenzoic acid serves as a starting material for the synthesis of a thromboxane receptor antagonist.[6] Thromboxane A2 signaling, mediated by its receptor, is implicated in various physiological and pathological processes, including platelet aggregation and vasoconstriction, and has been identified as a potential target in cancer progression and metastasis.[7][8]
Below is a conceptual workflow for the synthesis of a complex molecule from a bromo-iodobenzoic acid isomer.
Sequential cross-coupling strategy.
Case Study: Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is also implicated in the development and progression of certain cancers when aberrantly activated.[1][2][9] Small molecule inhibitors of the Hh pathway, such as Sonidegib, have been developed for the treatment of cancers like basal cell carcinoma. The synthesis of such inhibitors often involves the use of halogenated intermediates to construct the core molecular scaffold. For example, a key step in the synthesis of Sonidegib involves a Suzuki-Miyaura coupling reaction.[10] While a direct synthesis from a bromo-iodobenzoic acid is not explicitly detailed in the available literature, the principles of using di-halogenated precursors are central to the synthetic strategies for such complex molecules.
The diagram below illustrates a simplified representation of the Hedgehog signaling pathway and the point of intervention for a Smoothened (SMO) antagonist like Sonidegib.
Hedgehog signaling pathway inhibition.
Experimental Protocols
General Procedure for the Synthesis of Bromo-iodobenzoic Acids
A common method for the synthesis of bromo-iodobenzoic acid isomers involves the diazotization of an aminobromobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt.
Example: Synthesis of this compound from 5-Amino-2-bromobenzoic Acid [11]
-
Diazotization:
-
Dissolve 5-amino-2-bromobenzoic acid in a mixture of an inorganic acid (e.g., HCl), an organic solvent, and water.
-
Cool the mixture to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.
-
Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of an iodinating agent, such as potassium iodide (KI), in water.
-
Slowly add the diazonium salt solution to the iodide solution dropwise. Nitrogen gas will be evolved.
-
Allow the reaction to proceed to completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
-
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the selective coupling at the more reactive C-I bond of a bromo-iodobenzoic acid isomer.
-
Reaction Setup:
-
To a reaction vessel, add the bromo-iodobenzoic acid isomer (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.
-
Add a degassed solvent or solvent mixture (e.g., toluene/water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
Bromo-iodobenzoic acid isomers are highly versatile and valuable building blocks for organic synthesis. Their unique substitution pattern allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecules in drug discovery and materials science. This guide provides a comparative framework of their properties and reactivity to aid researchers in their synthetic endeavors. The provided experimental protocols offer a starting point for the synthesis and application of these important chemical intermediates.
References
- 1. news-medical.net [news-medical.net]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound CAS#: 25252-00-0 [m.chemicalbook.com]
- 5. pnas.org [pnas.org]
- 6. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Acidity of Halogenated Benzoic Acids: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the acidity of ortho-, meta-, and para-substituted halogenated benzoic acids, supported by experimental data and detailed methodologies.
The introduction of halogen substituents to the benzene ring of benzoic acid significantly influences its acidity. This guide provides a comparative analysis of the acidity of fluoro-, chloro-, bromo-, and iodo-substituted benzoic acids at the ortho, meta, and para positions. The acidity is quantitatively expressed by the pKa value, where a lower pKa indicates a stronger acid.
Data Summary: pKa Values of Halogenated Benzoic Acids
The following table summarizes the experimental pKa values for various halogenated benzoic acids in aqueous solution at 25°C, providing a clear comparison of their relative acid strengths.
| Substituent | Position | pKa |
| H | - | 4.20 |
| F | ortho (2-) | 3.27 |
| meta (3-) | 3.86 | |
| para (4-) | 4.14 | |
| Cl | ortho (2-) | 2.94 |
| meta (3-) | 3.83 | |
| para (4-) | 3.98[1] | |
| Br | ortho (2-) | 2.85 |
| meta (3-) | 3.81 | |
| para (4-) | 4.00 | |
| I | ortho (2-) | 2.86 |
| meta (3-) | 3.86[2][3] | |
| para (4-) | 4.00[4] |
Factors Influencing Acidity: A Logical Framework
The acidity of substituted benzoic acids is primarily governed by the electronic effects of the substituent and its position on the aromatic ring. These effects influence the stability of the carboxylate anion formed upon deprotonation. The key factors at play are the inductive effect, the resonance effect, and, in the case of ortho substituents, the ortho effect.
Caption: Factors influencing the acidity of halogenated benzoic acids.
Inductive Effect (-I): Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base and thereby increasing acidity. The strength of the inductive effect decreases with distance, being strongest at the ortho position and weakest at the para position.
Resonance (Mesomeric) Effect (+M): Halogens possess lone pairs of electrons that can be donated to the benzene ring through resonance. This electron-donating effect increases electron density on the ring, which can destabilize the carboxylate anion and decrease acidity. The resonance effect is most pronounced at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect in determining acidity.
The Ortho Effect: Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This "ortho effect" is attributed to a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxyl group forces the carboxyl group out of the plane of the benzene ring. This disrupts the resonance between the carboxyl group and the ring, leading to a more stabilized carboxylate anion and thus, increased acidity.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the acidic properties of a compound. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the acidic compound and monitoring the resulting change in pH.
1. Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette (25 mL or 50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Analytical balance
-
Halogenated benzoic acid sample
-
Standardized ~0.1 M sodium hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
pH calibration buffers (e.g., pH 4.00, 7.00, 10.00)
2. Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh a known amount of the halogenated benzoic acid and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be used if the compound has low water solubility.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the solution. Begin adding the NaOH titrant in small, known increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to obtain a titration curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is based on the principle that the ionized (conjugate base) and un-ionized (acid) forms of a compound have different ultraviolet-visible absorption spectra.
1. Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Volumetric flasks and pipettes
-
Halogenated benzoic acid sample
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Solvent (e.g., water, methanol-water mixture)
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the halogenated benzoic acid in a suitable solvent.
-
Sample Preparation: Prepare a series of solutions by diluting the stock solution in different buffer solutions to a constant final concentration. The pH of each solution should be accurately measured.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range. Also, record the spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 10).
-
Data Analysis: Select a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH of the solutions. The resulting sigmoidal curve will have an inflection point which corresponds to the pKa of the acid. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
References
A Comparative Guide to the Structural Validation of 2-Bromo-5-iodobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of organic molecules is a critical step in the synthesis and discovery pipeline. 2-Bromo-5-iodobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. This guide provides a comparative overview of standard analytical techniques for validating the structure of these compounds, complete with expected data and detailed experimental protocols.
Comparison of Analytical Techniques
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, chemical environment of atoms, and connectivity. | Non-destructive, provides rich structural detail. | Requires relatively pure sample, sensitivity can be an issue for some nuclei. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns offer structural clues. | High sensitivity, small sample amount required. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
| X-ray Crystallography | Unambiguous 3D molecular structure, including stereochemistry and crystal packing. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Data and Comparison
NMR Spectroscopic Data
Expected ¹H NMR Chemical Shifts (in ppm) relative to TMS:
The aromatic protons of this compound are expected to appear as a set of coupled multiplets. The proton ortho to the bromine will be the most deshielded.
| Compound | H3 | H4 | H6 | Solvent |
| This compound (Predicted) | ~8.1 (d) | ~7.8 (dd) | ~7.3 (d) | CDCl₃/DMSO-d₆ |
| 2-Bromobenzoic acid | 7.68 (dd) | 7.35 (td) | 7.70 (dd) | CDCl₃ |
| 2-Iodobenzoic acid | 7.99 (d) | 7.45 (t) | 7.18 (t) | DMSO-d₆ |
Expected ¹³C NMR Chemical Shifts (in ppm):
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C=O | Solvent |
| This compound (Predicted) | ~135 | ~125 | ~142 | ~139 | ~94 | ~132 | ~168 | CDCl₃/DMSO-d₆ |
| 2-Bromobenzoic acid | 132.8 | 122.5 | 134.5 | 127.5 | 132.1 | 133.6 | 169.6 | MeOD |
| 2-Iodobenzoic acid | 139.9 | 95.9 | 132.7 | 128.3 | 141.5 | 130.9 | 168.9 | DMSO-d₆ |
Mass Spectrometry Data
The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Compound | Molecular Weight | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 326.91 g/mol | [M]+•, [M-OH]+, [M-COOH]+, [M-Br]+, [M-I]+ | Electron Ionization (EI) |
| 2-Bromobenzoic acid | 201.02 g/mol | 200/202 ([M]+•), 183/185 ([M-OH]+), 155/157 ([M-COOH]+), 76 | EI |
| 2-Iodobenzoic acid | 248.02 g/mol | 248 ([M]+•), 231 ([M-OH]+), 203 ([M-COOH]+), 127, 76 | EI |
X-ray Crystallography Data
No public crystal structure is available for this compound. However, the crystal structure of 2-bromobenzoic acid has been determined.[1] This provides a reference for the expected bond lengths, angles, and packing motifs in the solid state.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| 2-Bromobenzoic acid | Monoclinic | P2₁/c | a = 14.79 Å, b = 3.99 Å, c = 22.92 Å, β = 96.9° |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 10-20 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 15 ppm.
-
Acquisition time should be 2-4 seconds with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 250 ppm.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation:
-
Ensure the sample is pure and dry.
-
For direct infusion, dissolve a small amount of the sample (approx. 0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
For GC-MS, prepare a dilute solution (1-10 µg/mL) in a suitable volatile solvent.
-
-
Instrument Setup:
-
Set the ion source temperature (typically 200-250 °C).
-
Use a standard electron energy of 70 eV.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+•) and its characteristic isotopic pattern.
-
Analyze the fragmentation pattern to identify key structural motifs.
-
Visualizing the Workflow
A systematic workflow is crucial for the efficient and accurate structural validation of synthesized compounds.
Caption: A typical workflow for the synthesis and structural validation of this compound derivatives.
The combination of these analytical techniques, guided by robust experimental protocols, provides a powerful framework for the unambiguous structural determination of this compound derivatives, ensuring the integrity and reliability of research in drug discovery and materials science.
References
Purity Under Scrutiny: A Comparative Guide to HPLC and NMR Analysis of 2-Bromo-5-iodobenzoic Acid
In the landscape of pharmaceutical development and chemical research, the purity of intermediates is paramount. For a compound like 2-Bromo-5-iodobenzoic acid, a versatile building block in organic synthesis, ensuring its purity is a critical step to guarantee the desired outcome and safety of subsequent reactions and final products.[1] This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative purity determination of this compound.
This comparison will delve into the experimental protocols, present mock experimental data in a clear, tabular format, and offer a visual representation of the analytical workflows. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific needs.
Overall Purity Assessment Workflow
The determination of a compound's purity is a multi-step process that involves careful sample preparation, instrumental analysis, and data interpretation. The following diagram illustrates a general workflow for the purity assessment of this compound using both HPLC and qNMR techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture. A common approach for aromatic acids is reversed-phase HPLC with UV detection.
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.[2][3][4] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% TFA.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Quantification : Purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Illustrative HPLC Data
The following table summarizes hypothetical HPLC data for a batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 15,000 | 0.30 | Unknown Impurity |
| 2 | 4.8 | 4,950,000 | 99.00 | This compound |
| 3 | 6.2 | 25,000 | 0.50 | Process-Related Impurity A |
| 4 | 7.5 | 10,000 | 0.20 | Process-Related Impurity B |
| Total | 5,000,000 | 100.00 |
Note: This data is for illustrative purposes only.
Commercial suppliers often report the purity of this compound as ≥99.0% as determined by HPLC.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[6] It allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself. ¹H NMR is most commonly used due to its high sensitivity and the near-universal presence of protons in organic molecules.
Experimental Protocol: qNMR
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Solvent : A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard : A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates for aromatic analytes.[6]
-
Sample Preparation :
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition Parameters :
-
Pulse Angle : A small pulse angle (e.g., 30°) is used to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1) : A long relaxation delay (e.g., 30-60 seconds) is crucial to allow for full relaxation of all protons, ensuring the signal integrals are directly proportional to the number of nuclei.
-
Number of Scans : Sufficient scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing : The acquired spectrum is phased and baseline-corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.
-
Purity Calculation : The purity of the analyte (P_analyte) is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Illustrative qNMR Data
For this compound (MW: 326.91 g/mol ), we expect three aromatic proton signals. Let's assume we integrate a well-resolved aromatic proton signal (N_analyte = 1). For the internal standard, maleic acid (MW: 116.07 g/mol ), the two olefinic protons give a singlet (N_std = 2).
| Parameter | Value |
| Mass of this compound (m_analyte) | 20.15 mg |
| Mass of Maleic Acid (m_std) | 10.05 mg |
| Purity of Maleic Acid (P_std) | 99.9% |
| Integral of Analyte Signal (I_analyte) | 1.00 |
| Integral of Standard Signal (I_std) | 2.50 |
| Calculated Purity (P_analyte) | 98.5% (w/w) |
Note: This data is for illustrative purposes only.
Comparison of HPLC and qNMR for Purity Analysis
The choice between HPLC and qNMR for purity determination depends on the specific requirements of the analysis. The following diagram illustrates the relationship and complementary nature of these two techniques in confirming the purity of a compound.
Summary of Comparison
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance based on nuclear spin |
| Purity Type | Relative purity (Area %) | Absolute purity (% w/w) |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification | Uses a certified internal standard of a different compound |
| Strengths | - High sensitivity for trace impurities- Excellent separation of closely related compounds- Widely available and well-established | - Primary analytical method- No need for an identical reference standard- Provides structural information- Less sensitive to variations in detector response |
| Limitations | - Assumes all components have the same detector response at the chosen wavelength- Non-chromophoric impurities are not detected | - Lower sensitivity compared to HPLC- Signal overlap can complicate quantification- Requires a high-field NMR spectrometer |
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations. HPLC, with its high resolving power, is excellent for detecting and quantifying trace impurities, providing a relative measure of purity. On the other hand, qNMR offers a direct and absolute measure of purity against a certified standard, along with valuable structural information.
For a comprehensive and robust purity assessment, a dual-pronged approach is often recommended. HPLC can be used to establish the impurity profile, while qNMR provides an orthogonal confirmation of the absolute purity. This combined strategy ensures the high quality and reliability of critical chemical intermediates like this compound, which is essential for successful outcomes in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruifuchem.com [ruifuchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of bromo- vs. iodo- derivatives in biological activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the halogens, bromine and iodine are frequently employed to enhance biological activity. This guide provides an objective comparison of the efficacy of bromo- and iodo-derivatives in key biological applications, supported by experimental data, detailed protocols, and visual representations of relevant cellular pathways.
Key Physicochemical Differences at a Glance
The distinct biological activities of bromo- and iodo-substituted compounds can often be traced back to their fundamental physicochemical properties. The larger atomic radius and greater polarizability of iodine compared to bromine allow for different types of interactions with biological targets, such as stronger halogen bonding, which can enhance binding affinity to enzymes and receptors.[1] Conversely, the higher electronegativity of bromine can lead to different electronic effects within the molecule.
Comparative Efficacy in Biological Systems
The choice between a bromo- or iodo-substituent is highly context-dependent, with the optimal choice varying based on the specific biological target and the desired therapeutic outcome. Below, we present a comparative analysis of their efficacy in kinase inhibition, anticancer, and antimicrobial applications.
Protein Kinase Inhibition: A Case Study of CK2
Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in various diseases, including cancer, making it a significant therapeutic target.[2] Structure-activity relationship (SAR) studies on halogenated benzimidazole derivatives have provided a direct comparison of the inhibitory potency of bromo- and iodo-substituents against human CK2α.
Table 1: Comparative Inhibitory Activity against Protein Kinase CK2α
| Compound ID | Halogen Substituent | IC50 (µM) |
| 1 | 4,5,6,7-tetrabromo | 0.5 |
| 2 | 5,6-diiodo | 7 |
Data Analysis: In this specific series of benzimidazole-based inhibitors, the tetrabrominated derivative (1 ) exhibits a significantly lower IC50 value, indicating higher potency compared to the diiodinated analog (2 ). This suggests that for this particular scaffold and target, multiple bromine substitutions are more effective at achieving potent inhibition of CK2α.
Anticancer Activity: Insights from Halogenated Chalcones and Quinolines
Halogenated compounds have demonstrated significant potential as anticancer agents, with their efficacy being influenced by the nature and position of the halogen substituent.
A study on halogenated chalcones revealed a clear trend in antiproliferative activity against the HCT116 human colorectal carcinoma cell line. The activity increased as the substituent on the B-ring moved from fluorine to chlorine and then to bromine.[3][4] While this study did not include iodo-derivatives, it highlights the positive impact of increasing halogen size and polarizability on anticancer efficacy in this chemical class.
In the realm of quinoline-based anticancer agents, various brominated derivatives have shown significant cytotoxic effects.[5][6] For instance, 6-bromo-5-nitroquinoline has demonstrated potent antiproliferative activity.[2] Although direct head-to-head IC50 comparisons with iodo-analogues of the same quinoline scaffold are limited in the available literature, the established trend from other compound classes suggests that iodo-quinolines would also exhibit potent anticancer activity, potentially exceeding that of their bromo counterparts in certain contexts due to enhanced halogen bonding capabilities.
Table 2: Anticancer Activity of a Brominated Quinoline Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Not explicitly stated, but showed high antiproliferative activity |
Antimicrobial Activity: A Look at Halogenated Indoles
The antimicrobial potential of halogenated compounds is another area of intense research. A comparative study of multi-halogenated indoles against drug-resistant Staphylococcus aureus provides valuable insights into the differential effects of bromine and iodine.
Table 3: Comparative Antimicrobial Activity of Halogenated Indoles against S. aureus
| Compound | Halogen Substituents | MIC (µg/mL) |
| 3 | 6-bromo-4-iodo | 20 |
| 4 | 4-bromo-6-chloro | 30 |
Data Analysis: In this case, the iodo-substituted indole derivative (3 ) displayed a lower Minimum Inhibitory Concentration (MIC), indicating greater potency against S. aureus compared to the chloro- and bromo-containing analogue (4 ). This suggests that for this particular scaffold, the presence of iodine is more favorable for antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Protein Kinase CK2 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2α
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds (bromo- and iodo-derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compounds to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Add the CK2 enzyme and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds (bromo- and iodo-derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (bromo- and iodo-derivatives) dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context of the biological activities discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
The decision to utilize a bromo- or iodo-derivative in drug design is a nuanced one, heavily dependent on the specific biological target and the desired molecular interactions. While iodo-derivatives often exhibit enhanced activity due to their capacity for stronger halogen bonding, bromo-derivatives can also confer high potency and may offer advantages in terms of synthetic accessibility and cost. The experimental data presented in this guide underscores the importance of empirical testing to determine the optimal halogen substituent for a given therapeutic application. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the rational design and evaluation of halogenated bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho Effect in Halogenated Benzoic Acids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural effects that govern molecular properties is paramount. Among these, the "ortho effect" in substituted benzoic acids stands out as a critical, albeit complex, phenomenon. This guide provides an objective comparison of ortho-halogenated benzoic acids with their meta and para isomers, supported by experimental data and detailed protocols, to illuminate the impact of this effect on acidity and reactivity.
The ortho effect describes the significant and often unexpectedly large influence of a substituent at the position adjacent (ortho) to the carboxyl group on the properties of a benzoic acid molecule.[1] Regardless of whether the ortho-substituent is electron-donating or electron-withdrawing, it almost invariably increases the acidity of the benzoic acid compared to its meta and para counterparts.[1][2] This guide will delve into the underlying principles of the ortho effect in halogenated benzoic acids and provide practical experimental details for its investigation.
Acidity of Halogenated Benzoic Acids: A Quantitative Comparison
The primary manifestation of the ortho effect in halogenated benzoic acids is the enhancement of their acidity, as reflected in their lower pKa values. This increased acidity is attributed to a combination of steric and electronic factors.[1] The steric bulk of the ortho-halogen substituent forces the carboxyl group to twist out of the plane of the benzene ring. This "Steric Inhibition of Resonance" (SIR) disrupts the delocalization of electrons between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thus increasing acidity.[1][3] Concurrently, the inductive electron-withdrawing effect of the halogen atom also contributes to the stabilization of the conjugate base.
Below is a summary of the pKa values for various halogenated benzoic acids in water, demonstrating the pronounced ortho effect.
| Substituent | Position | pKa in Water |
| -H | - | 4.20 |
| -F | ortho | 3.27 |
| meta | 3.87 | |
| para | 4.14 | |
| -Cl | ortho | 2.94 |
| meta | 3.83 | |
| para | 3.99 | |
| -Br | ortho | 2.85 |
| meta | 3.81 | |
| para | 4.00 | |
| -I | ortho | 2.86 |
| meta | 3.86 | |
| para | 4.03 |
Data compiled from various sources. The acidity order for the ortho-isomers is generally observed as Br ≈ I > Cl > F.
Visualizing the Ortho Effect
The steric clash between the ortho-substituent and the carboxyl group, leading to the out-of-plane twisting, is a key aspect of the ortho effect. This can be visualized as follows:
Experimental Protocols
Accurate determination of pKa values is crucial for quantifying the ortho effect. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration for pKa Determination
This method involves titrating a solution of the benzoic acid derivative with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.
Experimental Workflow:
Detailed Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the halogenated benzoic acid in deionized water. A co-solvent like ethanol may be used if solubility is an issue, but the pKa value will be affected.
-
pH Meter Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the temperature of the experiment.
-
Titration Setup: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized ~0.1 M NaOH solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of inflection in the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
UV-Vis Spectrophotometry for pKa Determination
This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Experimental Workflow:
Detailed Methodology:
-
Solution Preparation: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the acid (e.g., from pH 2 to pH 6). Also, prepare a stock solution of the halogenated benzoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant amount of the stock acid solution to a known volume of the buffer. The final concentration of the acid should be low enough to be within the linear range of the spectrophotometer.
-
Spectral Measurement: Record the UV-Vis spectrum of each sample, as well as the spectra of the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).
-
Wavelength Selection: Identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
-
Data Analysis: Plot the absorbance at the selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Impact on Reaction Rates
The ortho effect also influences the rates of reactions involving the carboxyl group. For instance, in Fischer esterification, the steric hindrance from the ortho-substituent can impede the approach of the alcohol nucleophile, thereby slowing down the reaction rate compared to the meta and para isomers. Conversely, in the hydrolysis of benzoyl chlorides, the electronic effect of the ortho-halogen can play a more dominant role.
Relevance in Drug Development
The ortho effect is a powerful tool in medicinal chemistry and drug design. The introduction of an ortho-halogen can significantly alter the acidity and, consequently, the pharmacokinetic and pharmacodynamic properties of a drug molecule. For example, modifying the pKa can influence a drug's solubility, membrane permeability, and binding affinity to its target.
In the design of kinase inhibitors, a prominent class of anti-cancer drugs, the benzoic acid moiety is a common scaffold. The strategic placement of ortho-substituents, including halogens, can be used to fine-tune the orientation of the molecule within the ATP-binding pocket of the kinase, thereby enhancing its inhibitory activity and selectivity.[4][5][6] For instance, an ortho-halogen can form specific halogen bonds with the protein backbone, contributing to a higher binding affinity.
Signaling Pathway Context:
Conclusion
The ortho effect in halogenated benzoic acids is a multifaceted phenomenon with significant implications for their chemical properties and applications. The increased acidity of ortho-isomers is a well-documented consequence of steric inhibition of resonance and inductive effects. This guide has provided a quantitative comparison of the acidity of these compounds, detailed experimental protocols for their characterization, and an overview of their relevance in reaction kinetics and drug development. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and experimental validation of the ortho effect are essential for the rational design of molecules with tailored properties.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-5-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. Dihalogenated benzoic acids are a class of versatile intermediates, with 2-Bromo-5-iodobenzoic acid standing out due to the differential reactivity of its carbon-halogen bonds. This guide provides an objective comparison of the reactivity of this compound with other dihalogenated benzoic acids in key palladium-catalyzed cross-coupling reactions, supported by illustrative experimental data and detailed methodologies.
The enhanced reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for selective, stepwise functionalization of the aromatic ring. This chemoselectivity is a powerful tool in multi-step syntheses, enabling the introduction of different substituents at specific positions.
Quantitative Reactivity Comparison
The following tables summarize the expected reactivity and illustrative yields for the Suzuki-Miyaura, Sonogashira, and Heck reactions. The data is based on the established principles of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl). The yields are representative and may vary based on the specific reaction conditions and substrates used.
Table 1: Illustrative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Reaction Time | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | 4h | ~90% (at Iodine) |
| 2,5-Dibromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | 12h | ~75% (mono-arylation) |
| 2-Bromo-5-chlorobenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O, 100°C | 12h | >95% (at Bromine) |
Table 2: Illustrative Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Reaction Time | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, RT | 5h | >90% (at Iodine) |
| 2,5-Dibromobenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60°C | 18h | ~70-90% (mono-alkynylation) |
| 2-Bromo-5-chlorobenzoic acid | Phenylacetylene | Pd(P(t-Bu)₃)₂, Cs₂CO₃ | Dioxane, 80°C | 24h | Challenging, low yield at Bromine |
Table 3: Illustrative Reactivity in Heck Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Reaction Time | Yield (%) |
| This compound | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100°C | 4h | >95% (at Iodine) |
| 2,5-Dibromobenzoic acid | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, 120°C | 12h | ~80-95% (mono-vinylation) |
| 2-Bromo-5-chlorobenzoic acid | Styrene | Palladacycle/NHC | Toluene, 130°C | >24h | Low to moderate yield at Bromine |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of a Dihalogenated Benzoic Acid
Materials:
-
Dihalogenated benzoic acid (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a round-bottom flask, add the dihalogenated benzoic acid, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of a Dihalogenated Benzoic Acid
Materials:
-
Dihalogenated benzoic acid (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) Iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the dihalogenated benzoic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography.
Heck Coupling of a Dihalogenated Benzoic Acid
Materials:
-
Dihalogenated benzoic acid (e.g., this compound) (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealable reaction tube, combine the dihalogenated benzoic acid, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120°C).
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles of the discussed reactions, a general experimental workflow for a comparative reactivity study, and the logical relationship of halogen reactivity.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Catalytic Cycles of the Sonogashira Reaction.
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Workflow for Comparative Reactivity Study.
Caption: Reactivity Hierarchy of Carbon-Halogen Bonds.
A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 2-Bromo-5-iodobenzoic Acid and Its Precursors
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of molecular building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of the versatile reagent 2-Bromo-5-iodobenzoic acid with its potential precursors, 2-bromobenzoic acid and 3-iodobenzoic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the key spectral changes that signify the synthetic transformation to this valuable tri-substituted benzoic acid derivative.
The journey from simpler, commercially available precursors to the more complex this compound is a tale told in shifts of spectral peaks and the appearance of new vibrational modes. This guide will serve as a practical reference, offering not only a side-by-side data comparison but also detailed experimental protocols for the synthesis and spectroscopic characterization of these compounds.
At a Glance: Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound and its precursors. These values serve as a quick reference for identifying each compound based on its unique spectral signature.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | COOH |
| 2-Bromobenzoic Acid | - | ~7.4 | ~7.6 | ~7.3 | ~7.8 | ~13.0 |
| 3-Iodobenzoic Acid | ~8.3 | - | ~8.1 | ~7.4 | ~7.9 | ~13.5 |
| This compound | - | ~8.1 | ~7.9 | - | ~7.6 | ~13.2 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| 2-Bromobenzoic Acid | ~132.1 | ~122.0 | ~134.5 | ~127.8 | ~131.9 | ~133.6 | ~169.8 |
| 3-Iodobenzoic Acid | ~135.9 | ~130.4 | ~94.2 | ~142.9 | ~130.4 | ~138.8 | ~168.9 |
| This compound | ~134.5 | ~124.3 | ~143.2 | ~139.8 | ~93.1 | ~133.2 | ~168.5 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-Br Stretch | C-I Stretch |
| 2-Bromobenzoic Acid | ~3000-2500 (broad) | ~1700 | ~670 | - |
| 3-Iodobenzoic Acid | ~3100-2500 (broad) | ~1690 | - | ~660 |
| This compound | ~3100-2600 (broad) | ~1705 | ~680 | ~650 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragments |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 200/202 (1:1) | 183/185, 155/157, 76 |
| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 248 | 204, 127, 76 |
| This compound | C₇H₄BrIO₂ | 326.91 | 326/328 (1:1) | 309/311, 281/283, 154 |
From Precursor to Product: A Synthetic Pathway
While various synthetic routes to this compound exist, a common and effective method involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type iodination reaction. A plausible precursor for this transformation is 2-amino-5-bromobenzoic acid. Alternatively, direct halogenation of a suitable benzoic acid derivative can be employed. The diagram below illustrates a conceptual synthetic pathway.
Caption: Synthetic routes to this compound.
Experimental Protocols
Synthesis of this compound from 2-Amino-5-bromobenzoic Acid
This protocol is based on established diazotization and iodination reactions.
-
Diazotization: Dissolve 2-amino-5-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.
-
Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases. Cool the mixture and collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a solution of sodium thiosulfate to remove any excess iodine. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
A Comparative Workflow for Spectroscopic Analysis
The logical flow for comparing the spectroscopic data of the precursors and the final product is crucial for confirming the success of the synthesis and for understanding the influence of the substituents on the spectral properties.
Caption: Workflow for spectroscopic comparison.
This comprehensive guide provides the necessary data and protocols for a thorough spectroscopic comparison of this compound and its precursors. By understanding the distinct spectral features of each compound, researchers can confidently synthesize, identify, and utilize these valuable building blocks in their drug discovery and development endeavors.
A Comparative Guide to the Synthesis of 2-Bromo-5-iodobenzoic Acid
2-Bromo-5-iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—that can be selectively functionalized, allowing for the construction of complex molecular architectures.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering experimental data and detailed protocols for researchers and professionals in drug development.
Comparative Performance of Synthesis Routes
The selection of a synthetic route is a critical decision based on factors such as yield, purity, cost, safety, and scalability. Below is a summary of the key performance indicators for two distinct methods for preparing this compound.
| Performance Metric | Route 1: Electrophilic Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Bromobenzoic acid | 5-Amino-2-bromobenzoic acid |
| Key Reagents | 1,3-Diiodo-5,5-dimethylhydantoin, H₂SO₄ | NaNO₂, NaI, HCl |
| Overall Yield | ~73.5% | High (specific % not stated) |
| Product Purity | ≥98% | High (specific % not stated) |
| Reaction Time | ~2 hours for main reaction | ~3 hours for main reactions |
| Reaction Conditions | 5–20°C | 0–10°C |
Route 1: Electrophilic Iodination of 2-Bromobenzoic Acid
This method involves the direct iodination of 2-bromobenzoic acid using an iodinating agent in the presence of a strong acid. The described protocol utilizes 1,3-diiodo-5,5-dimethylhydantoin as the iodine source.
Experimental Protocol
-
Reaction Setup : To a reaction flask, add concentrated sulfuric acid (294.4 g) and cool the system to 5-10°C.
-
Addition of Reactants : Add 2-bromobenzoic acid (126.9 g, 0.456 mol) and dichloromethane (687 g).
-
Iodination : Warm the reaction mixture to 15-20°C. Add 1,3-diiodo-5,5-dimethyl-acetylurea (126.9 g, 0.25 mol) in four portions. Maintain the temperature at 15-20°C for 2 hours.[3]
-
Quenching : Slowly pour the reaction solution into ice water (686.9 g) while maintaining the temperature at 15-25°C.
-
Extraction : Add methyl tertiary butyl ether (MTBE, 800 g) and stir for 20 minutes for extraction. Separate the upper organic phase. Extract the aqueous phase again with MTBE (458 g).
-
Washing : Combine the organic phases and wash with a 5% aqueous sodium sulfite solution (126.04 g) for 30 minutes.
-
Isolation and Purification : Separate the organic phase and evaporate to dryness. Add toluene (458 g) and heat to 95°C to dissolve the residue. Cool to 18-22°C to crystallize the product.
-
Drying : Filter the solid, wash the filter cake with toluene, and dry under vacuum at 50-55°C to yield the final product (109.4 g, 73.5% yield, ≥98% purity).[3]
Reaction Workflow
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-iodobenzoic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-iodobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The substance is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2][3][4]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards[1].
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact[1].
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask such as a type N95 (US).
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2][4].
Step-by-Step Disposal and Decontamination Procedures
The recommended disposal method for this compound is through a licensed professional waste disposal service[1]. This typically involves incineration. Do not dispose of this chemical down the drain or in regular waste streams[1][2][5][6].
Step 1: Collection of Waste
-
Place surplus or non-recyclable this compound solid waste into a designated, clearly labeled, and sealable container.
-
Keep the container closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances[2][3][4].
Step 2: Handling Spills
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the full PPE as described above.
-
Carefully sweep or vacuum the spilled solid material.
-
Collect the material into a suitable, closed container for disposal without creating dust[1][2][3][4].
-
Prevent the spilled material from entering drains or waterways[1][2][5][6].
Step 3: Final Disposal
-
Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste[1].
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Dispose of contaminated packaging in the same manner as the unused product[1].
Regulatory Compliance: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[2]. In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3 must be followed to determine if the waste is classified as hazardous[2].
Summary of Chemical and Hazard Data
The following table summarizes key quantitative and qualitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 25252-00-0 | [1] |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| Molecular Weight | 326.91 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 171-175 °C | |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Storage Class Code | 11 (Combustible Solids) | |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) |
Recommended Disposal Methodology
No specific laboratory-scale experimental protocols for the disposal of this compound are available in the provided search results. The standard and recommended procedure is incineration , which is an industrial process.
Methodology: High-Temperature Incineration
-
Preparation: The waste material is identified and quantified by the licensed disposal facility. It may be mixed with a combustible solvent to ensure efficient and complete combustion.
-
Combustion: The mixture is introduced into a primary combustion chamber of a chemical incinerator, which operates at temperatures high enough to break down the chemical structure of the compound.
-
Secondary Combustion (Afterburner): The gaseous byproducts from the primary chamber are then passed through a secondary chamber (afterburner) at even higher temperatures. This step is crucial to ensure the complete destruction of any hazardous organic molecules, including potential products of incomplete combustion like dioxins or furans, which can be a concern with halogenated compounds.
-
Flue Gas Treatment (Scrubber): The hot gases from the afterburner are then passed through a scrubbing system. This system neutralizes and removes acidic gases such as hydrogen bromide (HBr) and hydrogen iodide (HI) that are formed during the combustion of this compound.
-
Emission Monitoring: The final emissions are monitored to ensure they comply with strict environmental regulations before being released into the atmosphere.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial generation of waste to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-iodobenzoic acid (CAS No. 25252-00-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a solid chemical that poses specific health risks. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1][2]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4][5]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Faceshield | Must provide a complete seal around the eyes to protect from dust particles and splashes.[1][3][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required for minor tasks. For activities with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1][3][4] |
| Respiratory Protection | N95 Dust Mask or Respirator | Use in a well-ventilated area. If dust formation is significant, a respirator may be necessary.[2][5][6] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[7]
-
Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood.
-
Don all required personal protective equipment as specified in the table above.
Handling:
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container.
-
To prevent the generation of dust, handle the solid material gently.[1][6]
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers with the chemical tightly closed when not in use.[6]
Post-Handling:
-
Decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Properly dispose of all contaminated waste, including gloves and weighing paper, as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a designated, properly labeled hazardous waste container for halogenated organic solids.[7][8]
-
Liquid Waste: Any solutions containing this compound, as well as solvent rinses of glassware, must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[7][8][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]
Disposal Procedure:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.[7]
-
Never dispose of this compound or its waste down the drain.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound 97 25252-00-0 [sigmaaldrich.com]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
